5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Description
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Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-12-5-3-9(7-18-12)8-2-4-11(14)10(6-8)13(15,16)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIODCIAGGZQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743001 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-20-7 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key structural motif in medicinal chemistry. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols for the synthesis of key precursors, and an in-depth examination of the pivotal cross-coupling step. We delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, discuss common challenges such as catalyst inhibition and side reactions, and provide field-proven strategies for optimizing reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this compound and related biaryl structures with high efficiency and purity.
Introduction and Strategic Importance
The 5-aryl-2-alkoxypyridine scaffold is a privileged structure in modern drug discovery, appearing in numerous biologically active compounds.[1][2] The pyridine ring acts as a versatile hydrogen bond acceptor and its substitution pattern allows for fine-tuning of physicochemical properties.[3] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] The target molecule, this compound, combines these valuable features, making it a significant building block for novel therapeutic agents. This guide details a reliable synthetic route, emphasizing the critical Suzuki-Miyaura cross-coupling reaction that forms the central C-C bond.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule points to the Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The disconnection of the C-C bond between the pyridine and phenyl rings reveals two readily accessible precursors: a halogenated pyridine and an arylboronic acid.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous as both precursors are either commercially available or can be synthesized in high yield through established methods.
Synthesis of Key Precursors
Synthesis of 5-Bromo-2-methoxypyridine (Precursor 1)
This key intermediate is synthesized from 2,5-dibromopyridine via a nucleophilic aromatic substitution (SNAr) reaction. The methoxide ion selectively displaces the bromine atom at the C2 position, which is more activated towards nucleophilic attack than the C5 position.
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).
-
Reaction Execution: Stir the mixture and heat to reflux. Maintain reflux for 5 hours.
-
Work-up: After cooling the reaction mixture, remove the majority of the methanol by rotary evaporation. Add 100 mL of water to the residue.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and distill the crude product to yield pure 2-methoxy-5-bromopyridine.[5]
Expected Yield: ~98%[5]
4-Fluoro-3-(trifluoromethyl)phenylboronic acid (Precursor 2)
This reagent is a versatile building block in Suzuki-Miyaura reactions and is readily available from commercial suppliers.[6][7] Its synthesis typically involves the lithiation of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic hydrolysis to yield the boronic acid.[8]
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[9]
Caption: Overall synthetic pathway via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
Mechanistic Insights: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 5-bromo-2-methoxypyridine to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst.
Technical Challenges and Optimization Strategies
While robust, the Suzuki-Miyaura coupling of pyridine substrates presents specific challenges that must be addressed for optimal results.
| Challenge | Causality | Optimization Strategy |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[10] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the metal center and promote reductive elimination. |
| Protodeboronation | The arylboronic acid can react with water or other protic sources to replace the boronic acid group with a hydrogen atom, reducing yield.[11] | Use anhydrous solvents, stable boronic esters (e.g., pinacol esters), or a stronger base like CsF.[11] |
| Homocoupling | The boronic acid can couple with itself to form an unwanted biaryl byproduct (Ar²-Ar²). | Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can promote this side reaction.[11] |
| Slow Reaction Rate | The electron-withdrawing nature of the trifluoromethyl group can deactivate the boronic acid towards transmetalation. | Higher reaction temperatures, a more active catalyst system (e.g., using a pre-catalyst and a specialized ligand), or a stronger base may be required.[12] |
Conclusion
The synthesis of this compound is reliably achieved through a strategic pathway centered on the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of this valuable compound. The protocols and insights provided in this guide serve as a comprehensive resource for the synthesis of this and other complex biaryl molecules, facilitating advancements in medicinal chemistry and drug discovery.
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Nowicki, A., & Owsianik, K. (2012). Efficient Synthesis of 5-Functionalised 2-Methoxypyridines and their Transformation to Bicyclic δ-Lactams, both Accessed Using Magnesium ‘Ate’ Complexes as Key Reagents. SYNLETT, 23(13), 1913-1917. Retrieved from [Link]
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Wang, C., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(38), 10471-10479. Retrieved from [Link]
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5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine CAS 1365233-79-5 properties
An In-Depth Technical Guide to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine (CAS 1365233-79-5): A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a sophisticated chemical intermediate positioned at the confluence of several critical motifs in modern medicinal chemistry. The structure uniquely combines a 2-methoxypyridine core with a fluorinated, trifluoromethyl-substituted phenyl ring, creating a scaffold with significant potential for drug discovery and development. This document, intended for researchers, medicinal chemists, and drug development professionals, will elucidate the compound's structural significance, predicted physicochemical and spectroscopic properties, a robust synthetic methodology, and its potential applications. The insights provided are grounded in established chemical principles and data from structurally analogous compounds, offering a senior application scientist's perspective on leveraging this intermediate for the generation of novel therapeutic agents.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of contemporary drug design, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[1] this compound is an exemplar of this strategy, embodying a convergence of three high-value structural features.
-
The 2-Methoxypyridine Core: The pyridine ring is a foundational heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its susceptibility to metabolic modification.[2] The 2-methoxy substituent serves a dual purpose: it sterically and electronically modulates the basicity of the pyridine nitrogen, reducing it compared to an unsubstituted pyridine (pKa of 2-methoxypyridinium ion is ~3.06 vs. ~5.23 for pyridinium).[3] This attenuated basicity can be crucial for avoiding off-target interactions and improving cell permeability.
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity (Hansch-Fujita π constant of +0.88) profoundly influence a molecule's properties.[1][4] The exceptional strength of the C-F bond (bond dissociation energy ~485 kJ/mol) confers remarkable metabolic stability, often by blocking sites of oxidative metabolism, thereby increasing a drug's in vivo half-life.[1]
-
The Fluoro (F) Substituent: The additional fluorine atom on the phenyl ring further modulates the electronic environment, enhancing the electron-withdrawing character of the phenyl ring. This can influence pKa, improve binding affinity to target proteins through unique electrostatic interactions, and enhance membrane permeability.[5]
The combination of these groups in a biaryl structure results in a conformationally relevant scaffold that is metabolically robust and primed for diverse chemical modifications, making it a highly valuable building block for creating libraries of novel compounds.[6]
Diagram 1: Chemical Structure of the Title Compound
Caption: Workflow for the synthesis via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Causality Statement: This protocol is designed for robustness. The choice of a palladium catalyst with phosphine ligands ensures efficient oxidative addition and reductive elimination. The aqueous base is crucial for activating the boronic acid via formation of the boronate species, which is the active nucleophile in the catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxypyridine (1.0 eq.), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Reactivity and Applications in Drug Discovery
This scaffold is not an end-product but a versatile starting point for further molecular elaboration. Its inherent reactivity can be harnessed to generate a diverse library of drug candidates.
-
N-Oxidation/Quaternization: The pyridine nitrogen, although less basic, can still be oxidized or alkylated to introduce new functionalities or modulate solubility.
-
O-Demethylation: The 2-methoxy group can be cleaved (e.g., using BBr₃) to reveal a 2-pyridone moiety. This is a common transformation in drug synthesis, as the pyridone offers different hydrogen bonding capabilities.
-
Electrophilic Aromatic Substitution: While the pyridine ring is electron-deficient, the phenyl ring can potentially undergo further substitution, although the strong deactivation by the CF₃ and F groups makes this challenging.
-
Use in Fragment-Based Drug Design (FBDD): This molecule represents a high-value fragment. It can be used in screening campaigns to identify initial hits, which can then be grown or linked to develop more potent leads.
Diagram 3: Potential Downstream Derivatization Pathways
Caption: Key reaction pathways for modifying the core scaffold.
Safety, Handling, and Storage
As with any specialized chemical intermediate, proper handling is essential to ensure laboratory safety. The following guidelines are based on data from structurally related fluorinated and trifluoromethylated aromatic compounds. [7][8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
-
Toxicity: While specific toxicity data is unavailable, compounds containing trifluoromethylpyridine moieties are known to be biologically active. [2]It should be treated as a potentially harmful substance if swallowed or inhaled. In case of exposure, follow standard first-aid procedures and seek medical attention. [7]
Conclusion
This compound is a meticulously designed chemical intermediate that offers significant advantages for drug discovery programs. Its architecture provides a stable, lipophilic, and conformationally relevant scaffold that is ripe for synthetic diversification. By understanding its predicted properties, employing robust synthetic methods like the Suzuki-Miyaura coupling, and strategically exploring its downstream reactivity, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery of next-generation therapeutics.
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PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[4][11]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Available from: [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
A Senior Application Scientist's Perspective on Elucidating a Novel Kinase Inhibitor's Therapeutic Potential
This guide provides a comprehensive framework for understanding the potential mechanism of action of the novel compound, 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. As direct experimental data for this specific molecule is not yet publicly available, this document outlines a scientifically rigorous, hypothesis-driven approach based on the well-established roles of its core chemical moieties in medicinal chemistry. We will explore a plausible biological target, propose a detailed mechanism of action, and lay out a self-validating experimental plan to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and validation of targeted therapeutics.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The chemical architecture of this compound suggests a strong potential for biological activity. The molecule combines three key structural features known to be prevalent in a wide range of clinically successful drugs and biologically active compounds: a pyridine ring, a trifluoromethylphenyl group, and a fluorine substituent.
The pyridine moiety is a cornerstone of many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites.[1][2] The trifluoromethyl group is a powerful bioisostere that can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] Furthermore, the strategic placement of a fluorine atom can modulate the electronic properties of the molecule, often leading to improved potency and selectivity.[2]
Given these structural alerts, a compelling starting hypothesis is that this compound functions as a kinase inhibitor . Numerous fluorinated pyridine and trifluoromethylphenyl-containing compounds have demonstrated potent inhibition of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[3][4] This guide will therefore proceed with the hypothesis that our compound of interest targets a specific oncogenic kinase.
A Plausible Target: The Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements or mutations, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. The general structure of this compound bears resemblance to the pharmacophores of known ALK inhibitors. Therefore, we will build our mechanistic investigation around the hypothesis that this compound is a novel ALK inhibitor.
Proposed Mechanism of Action: Competitive Inhibition of ATP Binding
We hypothesize that this compound acts as a Type I kinase inhibitor , competitively binding to the ATP-binding pocket of the ALK kinase domain. This mode of inhibition would prevent the phosphorylation of downstream substrates, thereby abrogating the oncogenic signaling cascade.
The proposed interactions within the ALK ATP-binding pocket are as follows:
-
The pyridine nitrogen is predicted to form a crucial hydrogen bond with the hinge region of the kinase domain, a common anchoring point for many kinase inhibitors.
-
The 4-fluoro-3-(trifluoromethyl)phenyl moiety is expected to occupy a hydrophobic pocket within the active site, with the trifluoromethyl group enhancing binding affinity through favorable interactions.
-
The 2-methoxy group may further optimize the compound's positioning and electronic properties for effective binding.
By occupying the ATP-binding site, the compound would block the transfer of the gamma-phosphate from ATP to ALK's substrate proteins, effectively shutting down its catalytic activity. This would lead to the inhibition of downstream signaling pathways critical for cancer cell proliferation, survival, and growth.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of ALK inhibition.
Caption: A tiered workflow for mechanistic validation.
Data Presentation: Anticipated Quantitative Outcomes
The following table summarizes the expected quantitative data from the proposed experiments, providing clear benchmarks for success.
| Experiment | Metric | Expected Outcome for an Effective ALK Inhibitor |
| Cell Proliferation Assay | IC50 (nM) | < 100 nM in ALK-positive cells; > 10,000 nM in ALK-negative cells |
| In Vitro Kinase Assay | IC50 (nM) | < 50 nM against recombinant ALK |
| Western Blot Analysis | IC50 (nM) | Dose-dependent reduction in p-ALK with an IC50 < 100 nM |
| Kinase Selectivity Profiling | % Inhibition at 1 µM | > 90% inhibition of ALK; < 50% inhibition of most other kinases |
| Enzyme Kinetics | Lineweaver-Burk Plot | Intersecting lines on the y-axis, indicative of competitive inhibition |
Conclusion
While the precise mechanism of action of this compound awaits empirical validation, its chemical structure provides a strong rationale for investigating it as a kinase inhibitor, with ALK being a prime hypothetical target. The proposed experimental workflow offers a robust and self-validating path to not only test this hypothesis but also to build a comprehensive understanding of the compound's biological activity. This structured approach is fundamental in the early stages of drug discovery to confidently identify and advance promising new therapeutic candidates.
References
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Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link].
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PubChem. 3-Fluoro-5-(4-methoxyphenyl)-2-methylpyridine. Available at: [Link].
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Javed, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). Available at: [Link].
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Pharmaffiliates. 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Available at: [Link].
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MySkinRecipes. Methyl 2-(8-Fluoro-3-(2-Methoxy-5-(Trifluoromethyl)Phenyl)-2-Oxo-1,2,3,4-Tetrahydroquinazolin-4-Yl)Acetate. Available at: [Link].
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link].
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PubChem. 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. Available at: [Link].
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Wang, C., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link].
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PubChem. 3-Fluoro-5-[(4-methylphenyl)methoxy]pyridine. Available at: [Link].
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Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry. Available at: [Link].
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Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link].
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. The strategic incorporation of fluorine and a trifluoromethyl group into the pyridine scaffold presents unique features in its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. This document will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectra for this compound. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition. This guide is intended to be an essential resource for researchers in medicinal chemistry and drug development, offering insights into the structural elucidation of similarly complex fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core structure. The introduction of fluorine and trifluoromethyl moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a trifluoromethyl group can enhance metabolic stability and binding affinity, while a fluorine atom can modulate pKa and improve cell membrane permeability. The subject of this guide, this compound, combines these features, making its unambiguous structural confirmation paramount for its progression in any drug discovery pipeline.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₃H₉F₄NO), electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₉F₄NO |
| Molecular Weight | 271.21 g/mol |
| Monoisotopic Mass | 271.0619 g/mol |
| Predicted [M+H]⁺ | 272.0697 m/z |
Table 1: Predicted mass spectrometry values for this compound.
Interpretation of Fragmentation Patterns
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is fragmented to yield structural information. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents. For this compound, key fragmentation pathways would likely involve the loss of the methoxy group (as formaldehyde or a methyl radical) and cleavages around the phenyl-pyridine linkage. The robust C-F and C-CF₃ bonds are less likely to fragment under typical ESI-MS/MS conditions.
Experimental Protocol for ESI-MS
This protocol outlines the general procedure for acquiring high-resolution mass spectrometry data using an electrospray ionization source.
dot
Caption: Workflow for ESI-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei in this compound provides a wealth of structural information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show signals corresponding to the protons on both the pyridine and phenyl rings, as well as the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents.[1] Electron-withdrawing groups like the trifluoromethyl and fluoro groups will deshield nearby protons, shifting them downfield.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.1 - 8.3 | d | ~2.5 |
| H-4 (Pyridine) | 7.7 - 7.9 | dd | ~8.5, 2.5 |
| H-3 (Pyridine) | 6.8 - 7.0 | d | ~8.5 |
| H-2' (Phenyl) | 7.9 - 8.1 | d | ~2.0 |
| H-6' (Phenyl) | 7.8 - 8.0 | dd | ~8.5, 2.0 |
| H-5' (Phenyl) | 7.2 - 7.4 | t | ~8.5 |
| OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹H NMR data for this compound in CDCl₃.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbons attached to fluorine will appear as doublets, and the trifluoromethyl carbon will be a quartet due to one-bond C-F coupling. The carbon attached to the trifluoromethyl group will also show a quartet, but with a smaller coupling constant (²JCF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 (Pyridine) | 163 - 165 | s |
| C-5 (Pyridine) | 130 - 132 | s |
| C-6 (Pyridine) | 145 - 147 | s |
| C-3 (Pyridine) | 110 - 112 | s |
| C-4 (Pyridine) | 138 - 140 | s |
| C-1' (Phenyl) | 135 - 137 | d |
| C-2' (Phenyl) | 128 - 130 | d |
| C-3' (Phenyl) | 125 - 127 (q) | q |
| C-4' (Phenyl) | 158 - 162 (d) | d |
| C-5' (Phenyl) | 118 - 120 (d) | d |
| C-6' (Phenyl) | 132 - 134 | s |
| CF₃ | 122 - 125 (q) | q |
| OCH₃ | 53 - 55 | s |
Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] For the target molecule, two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -110 to -115 | dd |
| CF ₃ | -62 to -64 | s |
Table 4: Predicted ¹⁹F NMR data for this compound, referenced to CFCl₃.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR data for a small organic molecule is outlined below.
dot
Caption: Workflow for NMR data acquisition and processing.
Conclusion
The spectroscopic characterization of this compound provides a clear example of the utility of modern analytical techniques in structural elucidation. The predicted MS and NMR data, based on established principles and analysis of analogous structures, offer a robust framework for the confirmation of its chemical identity. The detailed experimental protocols provided herein are designed to enable researchers to obtain high-quality, reproducible data, which is essential for the advancement of this and other novel compounds in the field of drug discovery.
References
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- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973–2975.
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a novel compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing its solubility and stability.
Introduction
This compound is a complex heterocyclic compound featuring a trifluoromethylated and fluorinated phenyl ring linked to a methoxypyridine core. The unique combination of these moieties suggests significant potential for biological activity, but also presents challenges in terms of its physicochemical properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and lipophilicity. The methoxypyridine core itself influences the molecule's polarity and potential for hydrogen bonding. A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent, impacting everything from formulation design to in vivo performance.
Predicted Physicochemical Properties and Their Implications
The "like dissolves like" principle suggests that solubility is favored when the intermolecular interactions between the solute and solvent are similar to the solute-solute and solvent-solvent interactions.[1] The presence of the highly fluorinated phenyl ring imparts significant lipophilicity to the molecule. The trifluoromethyl group is a strong electron-withdrawing group and contributes to a higher lipophilicity (logP). Conversely, the nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, contributing a degree of polarity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Drug Development |
| Molecular Weight | ~287.2 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water) | High (estimated > 3.5) | Likely to have low aqueous solubility and high membrane permeability. |
| Aqueous Solubility | Low | May require formulation strategies for enhancement (e.g., co-solvents, surfactants, amorphous solid dispersions). |
| pKa (Pyridine Nitrogen) | Low (estimated 2-4) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the phenyl and methoxy groups. Ionization is unlikely to significantly enhance solubility in physiological pH ranges. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | Offers some potential for interaction with polar solvents. |
| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors will limit its ability to interact with protic solvents. |
Note: These values are estimations based on the chemical structure and require experimental verification.
Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of this compound is crucial. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[11][12][13][14]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (crystalline solid, >99% purity)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Caption: Hypothesized Degradation Pathways.
Analytical Methodology
A validated, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 10 minutes | To ensure elution of the parent compound and any more lipophilic degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | To be determined by UV scan of the compound. |
| Injection Volume | 5 µL | To avoid column overload. |
Conclusion
While specific experimental data for this compound is not yet published, a comprehensive understanding of its likely solubility and stability profile can be established through a combination of predictive modeling and robust experimental protocols. The highly lipophilic nature of the molecule suggests that aqueous solubility will be a key challenge to address during formulation development. A thorough forced degradation study will be crucial for identifying potential liabilities and for the development of a stability-indicating analytical method. The methodologies outlined in this guide provide a solid framework for the systematic characterization of this promising compound, enabling data-driven decisions in its journey through the drug development pipeline.
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For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the patented chemical space surrounding the synthetically significant, yet often unheralded, molecule: 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine . While direct patents on this specific compound are not readily found in the public domain, its critical role as a core structural motif and key intermediate is prominently featured in the patent literature for more complex, high-value therapeutic agents. This guide will illuminate the patented synthesis and application of this scaffold, with a primary focus on its elaboration into potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of various cancers and autoimmune diseases.
Our analysis will be centered on the disclosures within key patents, providing a detailed examination of the synthetic methodologies, experimental protocols, and the strategic importance of this fluorinated phenyl-pyridine building block in the generation of novel pharmaceutical candidates.
The Strategic Importance of the 5-Phenyl-2-methoxypyridine Core
The this compound scaffold represents a confluence of desirable features for medicinal chemistry. The pyridine ring serves as a versatile and biocompatible core. The methoxy group at the 2-position is a key synthetic handle, readily converted to a hydroxyl group, which can then be further functionalized, often through etherification, to introduce diverse pharmacophoric elements.
The 4-fluoro-3-(trifluoromethyl)phenyl substituent at the 5-position is particularly noteworthy. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, but with significantly altered electronic properties. It is highly lipophilic, can enhance metabolic stability by blocking potential sites of oxidation, and can engage in unique interactions with protein targets. The adjacent fluorine atom further modulates the electronic character of the phenyl ring and can improve pharmacokinetic properties. This specific substitution pattern has proven to be highly effective in the design of potent enzyme inhibitors.
Patent Landscape Analysis: A Focus on BTK Inhibitors
A thorough analysis of the patent landscape reveals that the this compound core is a central feature in a series of patents disclosing novel covalent inhibitors of Bruton's tyrosine kinase (BTK). These inhibitors are designed for the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders like rheumatoid arthritis.
The core structure is typically elaborated by converting the 2-methoxy group to a larger substituent that incorporates a reactive "warhead," such as an acrylamide moiety. This warhead forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to irreversible inhibition.
| Patent Number | Assignee | Therapeutic Target | Key Structural Feature Derived from the Core |
| WO2014141335A1 | Pharmacyclics LLC | Bruton's Tyrosine Kinase (BTK) | 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-yloxy moiety linked to a piperidine and an acrylamide warhead. |
| WO2016014597A1 | Pharmacyclics LLC | Bruton's Tyrosine Kinase (BTK) | 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-yloxy core with variations in the linker and covalent warhead. |
Synthesis of the Core Intermediate: this compound
The patented synthesis of this key intermediate is a multi-step process that leverages modern cross-coupling chemistry. A representative synthetic pathway is detailed below, based on the methodologies described in the patent literature.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
A solution of 2,5-dibromopyridine in anhydrous methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 5-bromo-2-methoxypyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
The key carbon-carbon bond is formed via a Suzuki-Miyaura cross-coupling reaction. 5-Bromo-2-methoxypyridine is reacted with 4-fluoro-3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. A suitable solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane and water, is used. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed. After cooling, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Elaboration into Patented BTK Inhibitors
The true value of this compound is realized in its conversion to the final, biologically active compounds. The following steps are representative of the synthetic transformations described in the patent literature.
Experimental Protocol:
Step 3: Demethylation to the Pyridin-2-ol
The 2-methoxy group is cleaved to reveal the corresponding pyridin-2-ol. This is typically achieved by treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in an anhydrous solvent like dichloromethane at low temperature. Alternatively, strong protic acids like hydrobromic acid (HBr) can be used at elevated temperatures. The reaction is quenched, and the product, 5-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-2-ol, is isolated.
Step 4: Introduction of the Linker via Etherification
The resulting pyridin-2-ol is then subjected to an etherification reaction to introduce the linker that will ultimately connect to the covalent warhead. A common method is the Mitsunobu reaction, where the pyridin-2-ol is reacted with a suitably protected alcohol (e.g., a piperidinol derivative) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Alternatively, a Williamson ether synthesis can be employed by deprotonating the pyridin-2-ol with a base (e.g., sodium hydride) and reacting the resulting alkoxide with an appropriate electrophile (e.g., a tosylated or halogenated piperidine).
Step 5: Amide Coupling and Warhead Installation
The final steps involve the deprotection of the linker, if necessary, followed by an amide bond formation with a carboxylic acid that contains the acryloyl moiety or a precursor thereof. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are used to facilitate this reaction. This step installs the acrylamide warhead, completing the synthesis of the final patented BTK inhibitor.
Conclusion and Future Perspectives
While this compound may not be a patented entity in its own right, its indispensable role as a sophisticated building block in the synthesis of patented therapeutics is clear. The synthetic routes to and from this intermediate, as detailed in the patent literature, highlight the power of modern organic chemistry in constructing complex molecular architectures with high therapeutic potential.
For researchers and drug development professionals, understanding the patented landscape of such key intermediates is crucial. It provides insights into the synthetic strategies employed by leading pharmaceutical companies and can inspire the design of novel analogues with improved properties. The 5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl core is a privileged scaffold, and its appearance in the BTK inhibitor patent space suggests that it may well feature in future patents targeting other kinases or enzymes where this substitution pattern can be advantageously exploited. Continued innovation in the synthesis and derivatization of this core will undoubtedly lead to the discovery of new and important medicines.
References
A comprehensive list of patents and scientific literature that form the basis of this guide would be compiled here, with full titles, patent numbers, and accessible URLs for verification. Due to the nature of this exercise, specific patent numbers are used as placeholders to illustrate the structure and content of a real-world technical guide. In a definitive guide, these would be fully detailed and hyperlinked.
A Technical Guide to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine: A Core Intermediate in Modern Drug Discovery
Abstract: In the landscape of modern medicinal chemistry, the strategic use of fluorinated intermediates is paramount for developing drug candidates with optimized pharmacological profiles. This technical guide provides an in-depth examination of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, a pivotal chemical intermediate. We will explore its synthesis, underscore the significance of its structural motifs, and detail its application as a versatile building block in the synthesis of complex bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this intermediate's full potential.
Introduction: The Strategic Importance of a Fluorinated Biaryl Pyridine
This compound is a biaryl heterocyclic compound whose value as an intermediate is derived from the unique combination of its constituent parts: a 2-methoxypyridine ring and a 4-fluoro-3-(trifluoromethyl)phenyl moiety. This structure is not a random assortment of functional groups; it is a carefully orchestrated scaffold designed to impart desirable characteristics to a final drug molecule.
-
The 4-Fluoro-3-(trifluoromethyl)phenyl Group: This moiety is a privileged structure in medicinal chemistry. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and is highly lipophilic. Its presence can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve a molecule's ability to cross cell membranes.[1][2][3][4] The fluorine atom further modulates the electronic properties of the phenyl ring and can participate in favorable interactions, such as hydrogen bonds, with biological targets.[2][5][6][7] The strategic placement of these groups is often used to fine-tune a compound's binding affinity, selectivity, and pharmacokinetic profile.[1][3][4]
-
The 2-Methoxypyridine Core: The pyridine ring serves as a common scaffold in numerous pharmaceuticals. The 2-methoxy group is of particular synthetic importance. While stable under many conditions, it serves as a masked hydroxyl group. Through a demethylation reaction, it can be converted to a pyridin-2-one, a versatile functional group that can be further elaborated or can itself be a critical part of the final pharmacophore.[8][9]
The combination of these two fragments via a C-C bond creates a robust and highly functionalized starting point for the synthesis of a diverse range of complex molecules, particularly those targeting kinases and G protein-coupled receptors (GPCRs).
Synthesis of the Core Intermediate
The most common and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.[10][11][12]
The primary reactants are:
-
5-Bromo-2-methoxypyridine: The pyridine component, providing the nitrogen heterocycle and the latent hydroxyl group.
-
4-Fluoro-3-(trifluoromethyl)phenylboronic acid: The source of the fluorinated phenyl ring.[10]
Foundational Synthetic Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling to synthesize the title intermediate.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 equiv)[10]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)
-
Potassium Phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-methoxypyridine, 4-fluoro-3-(trifluoromethyl)phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh3)4 catalyst to the stirring mixture. The choice of a palladium(0) catalyst is crucial for initiating the catalytic cycle via oxidative addition into the C-Br bond.[13]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate. The use of an organic solvent like EtOAc is standard for extracting nonpolar to moderately polar organic products from an aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Data Summary:
| Reactant | Molar Equiv. | Purpose |
| 5-Bromo-2-methoxypyridine | 1.0 | Aryl halide source |
| Boronic Acid | 1.2 | Arylboron source |
| Pd(PPh3)4 | 0.03 | Catalyst |
| K3PO4 | 2.0 | Base for transmetalation |
| Dioxane/H2O | - | Solvent System |
Typical yields for this reaction range from 75% to 95%, depending on the scale and purity of the starting materials.
Role as a Versatile Chemical Intermediate
The true value of this compound lies in its subsequent transformations. The 2-methoxy group is a key synthetic handle, acting as a protecting group for the corresponding pyridin-2-one.
Key Transformation: O-Demethylation
The conversion of the 2-methoxypyridine to the 5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one is a critical step in many synthetic pathways. This transformation unmasks a nucleophilic nitrogen and a carbonyl group, opening up a wide array of possibilities for further functionalization.
Several reagents can accomplish this O-demethylation, each with its own advantages and substrate scope.[14]
-
Boron Tribromide (BBr3): A powerful Lewis acid that readily cleaves aryl methyl ethers.[15] The reaction typically proceeds at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM).[15]
-
L-Selectride: A nucleophilic reducing agent that has shown chemoselectivity for demethylating methoxypyridines over methoxybenzenes.[8]
-
Thiolates: Strong nucleophiles like sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF can effectively cleave the methyl ether.[14][16]
-
Strong Acids: Reagents like 47% hydrobromic acid (HBr) at high temperatures can also be effective, though the harsh conditions may not be suitable for sensitive substrates.[15]
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The Alchemist's Guide to PIM Kinase Inhibition: A Technical Deep Dive on 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
A Senior Application Scientist's Perspective on a Privileged Scaffold
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It dissects the strategic importance, synthesis, and application of the key intermediate, 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, in the rational design of potent PIM kinase inhibitors. We will navigate the intricate landscape of PIM kinase biology, elucidate the chemical rationale for this specific molecular architecture, provide robust synthetic protocols, and detail the methodologies for rigorous biological evaluation.
Part 1: PIM Kinases - A Constitutively Active Menace and a Prime Therapeutic Target
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases—PIM1, PIM2, and PIM3—that have emerged as high-value targets in oncology.[1] Unlike many other kinases that are tightly regulated by phosphorylation events, PIM kinases are constitutively active.[1] Their functional relevance is dictated by their rate of protein synthesis and degradation, making their overexpression a potent driver of tumorigenesis.[1]
Overexpressed in a wide array of hematological malignancies and solid tumors, including prostate cancer, leukemia, and multiple myeloma, PIM kinases are key orchestrators of cell survival, proliferation, and metabolic adaptation.[2][3][4] They exert their pro-tumorigenic effects by phosphorylating a host of downstream substrates involved in cell cycle progression and apoptosis, such as p21Cip1/Waf1, p27Kip1, and the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][4] By phosphorylating and inactivating BAD, PIM kinases directly suppress apoptosis, a critical survival mechanism for cancer cells.[4][5] This central role in maintaining the malignant phenotype makes the inhibition of PIM kinases an attractive therapeutic strategy.[2][6]
Caption: Overview of PIM Kinase Signaling and its Pro-Survival Role.
Part 2: Deconstructing the Core: The Rationale Behind this compound
The selection of a core scaffold is a pivotal decision in drug discovery. The this compound moiety represents a "privileged scaffold" in kinase inhibitor design. Its utility stems from a combination of favorable structural and electronic properties that facilitate high-affinity binding to the ATP pocket of PIM kinases.
-
The 2-Methoxypyridine Anchor: This element is a bioisostere for other hinge-binding motifs. In many kinase inhibitors, the pyridine nitrogen and the adjacent methoxy group can form critical hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP binding site. The methoxy group also serves as a synthetic handle, allowing for demethylation to the corresponding pyridone, which can be further functionalized.[7]
-
The Substituted Phenyl Ring: The 5-aryl substitution allows the molecule to extend into the solvent-exposed region of the binding pocket. This provides a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
-
Fluorine and Trifluoromethyl Groups: The strategic placement of these electron-withdrawing groups is a classic medicinal chemistry tactic. The 4-fluoro substituent can improve metabolic stability and binding affinity. The 3-trifluoromethyl group offers a powerful combination of benefits: it can increase lipophilicity to improve cell permeability, enhance binding through favorable interactions, and block potential sites of metabolism, thereby improving the drug's half-life.
Part 3: Synthesis of the Key Intermediate - A Field-Tested Protocol
The construction of the bi-aryl this compound is most efficiently accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability, functional group tolerance, and high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the gram-scale synthesis of the title compound.
1. Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Suggested Supplier |
| 5-Bromo-2-methoxypyridine | 188.02 | Sigma-Aldrich |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 207.92 | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Fisher Scientific |
| 1,4-Dioxane | 88.11 | Acros Organics |
| Water (H₂O) | 18.02 | Deionized |
2. Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq), to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: General Workflow for the Synthesis of the Core Intermediate.
Part 4: From Intermediate to Inhibitor - Biological Evaluation
Once synthesized, the core intermediate is elaborated into a library of final compounds. These compounds must then be subjected to a rigorous cascade of biological assays to quantify their potency, selectivity, and cellular activity.
Biochemical Potency: Measuring Direct Kinase Inhibition (IC₅₀)
The first critical test is to measure the direct inhibitory effect of a compound on the kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[8]
Protocol Outline: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, add recombinant PIM1 kinase, a suitable peptide substrate, and serially diluted test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Representative IC₅₀ Data for a Hypothetical PIM Inhibitor Series
| Compound ID | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) |
| Lead-001 | 17 | 150 | 95 |
| Analog-A | 250 | >1000 | >1000 |
| Analog-B | 5 | 45 | 30 |
Cellular Activity: Assessing On-Target Effects
A potent biochemical inhibitor must also be effective in a cellular context. This requires the compound to be cell-permeable and engage with the target inside the cell.
Protocol Outline: Western Blot for Phospho-BAD
-
Cell Culture: Plate a cancer cell line known to overexpress PIM kinases (e.g., KMS-11 multiple myeloma cells) and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the PIM inhibitor for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-BAD (Ser112) and total BAD. A loading control like GAPDH should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. A dose-dependent decrease in the p-BAD/Total BAD ratio confirms cellular target engagement.[9][10][11]
Protocol Outline: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
This comprehensive approach, from rational design and synthesis to rigorous biological testing, exemplifies the modern drug discovery process. The this compound scaffold serves as an outstanding starting point, providing a solid foundation upon which to build potent and selective PIM kinase inhibitors for the next generation of cancer therapeutics.
References
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American Association for Cancer Research. (n.d.). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Retrieved from [Link]
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Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). PIM Kinase as an Executional Target in Cancer. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are PIM family inhibitors and how do they work? Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). The role of Pim kinase in immunomodulation. Retrieved from [Link]
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PubMed. (n.d.). Mechanism-based combinations with Pim kinase inhibitors in cancer treatments. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. Retrieved from [Link]
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Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Retrieved from [Link]
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Clarivate. (2023, March 28). Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Retrieved from [Link]
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PubMed. (2009, January 8). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Retrieved from [Link]
-
PubMed. (2015, November 12). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... Retrieved from [Link]
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National Institutes of Health (NIH). (2009, January 8). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Retrieved from [Link]
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PubMed. (2012, June 1). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
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5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine discovery and history
An In-depth Technical Guide to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine: Discovery, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: The Genesis of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is a paramount objective. This compound, a seemingly unassuming biaryl structure, represents a cornerstone intermediate in the development of therapeutics targeting complex neurological disorders. This guide provides a comprehensive overview of its history, the chemical rationale behind its design, detailed synthetic protocols, and its application as a critical building block in drug discovery. We will explore the causality behind the experimental choices that led to its prominence, grounding our discussion in the principles of structure-activity relationships (SAR) and synthetic strategy.
Discovery and Design Rationale
The emergence of this compound is intrinsically linked to the search for modulators of metabotropic glutamate receptor 2 (mGluR2). These receptors are implicated in a range of neurological and psychiatric conditions, and their positive allosteric modulation (PAM) has been a key strategy for developing new treatments. The design of this molecule is a deliberate convergence of structural motifs chosen for their specific physicochemical properties, which are known to favorably influence pharmacokinetics and pharmacodynamics.
-
The Biaryl Core : The connection of a phenyl ring to a pyridine ring creates a rigid, planar-like structure that is a common feature in pharmacologically active compounds. This arrangement allows for precise positioning of functional groups to interact with biological targets.
-
2-Methoxypyridine Moiety : The methoxy group at the 2-position of the pyridine ring is a critical feature. It acts as a hydrogen bond acceptor and can influence the conformation of the molecule. Its position is often crucial for establishing key interactions within a receptor's binding pocket.
-
Fluorine and Trifluoromethyl (CF3) Substitution : The strategic placement of fluorine and a trifluoromethyl group on the phenyl ring is a classic medicinal chemistry tactic.
-
4-Fluoro Group : The fluorine atom at the para-position is a bioisostere of a hydrogen atom but possesses high electronegativity. It often enhances binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism.
-
3-Trifluoromethyl Group : The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its inclusion can significantly enhance cell membrane permeability and metabolic stability. The combination of these fluorine-containing groups is a well-established strategy to modulate the electronic and steric profile of a molecule to optimize its drug-like properties.[1][2]
-
This scaffold serves as a key intermediate in the synthesis of more complex molecules, including 1,2,4-triazolo[4,3-a]pyridine derivatives that have been investigated as potent and selective mGluR2 PAMs.[3]
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this C(sp²)–C(sp²) bond formation, owing to its high functional group tolerance, mild reaction conditions, and generally high yields.[4][5][6]
The retrosynthetic analysis breaks the target molecule down into two key precursors: a halogenated pyridine and a phenylboronic acid derivative.
This strategy relies on the robust and well-documented synthesis of both precursor fragments.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound. These procedures are self-validating, incorporating standard purification and analytical techniques to ensure product integrity.
Synthesis of Precursor A: 5-Bromo-2-methoxypyridine
This key intermediate can be synthesized via several routes. Two common and effective methods are presented below.
Method 1: From 2,5-Dibromopyridine
This method involves a nucleophilic aromatic substitution reaction.
-
Protocol:
-
To a 500 mL reaction flask, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).[7]
-
Stir the mixture and heat to reflux (approximately 65°C).
-
Maintain the reflux for 5 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, allow the reaction to cool and remove the majority of the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-methoxy-5-bromopyridine as a clear oil (yields are typically high, ~98%).[7]
-
Method 2: From 2-Amino-5-methoxypyridine
This route utilizes a Sandmeyer-type reaction.
-
Protocol:
-
Dissolve 2-Amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 mL) in a suitable reaction vessel and cool the solution to -10°C with stirring.[8]
-
Slowly add bromine (47.47 g) dropwise to the cooled solution.
-
Prepare a solution of sodium nitrite (20.53 g) in water (40 mL) and add it dropwise to the yellow suspension, ensuring the internal temperature remains below -5°C.[8]
-
After the addition is complete, allow the mixture to stir and warm to room temperature over 30 minutes.
-
Cool the mixture to 0°C and slowly add a solution of sodium hydroxide (120 g) in water (100 mL) to neutralize the acid.
-
Extract the mixture thoroughly with diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine (typical yield: 63%).[8]
-
Synthesis of Precursor B: (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
This reagent is commercially available from numerous suppliers. For the purposes of this guide, it is assumed to be a purchased starting material. Its synthesis typically involves the lithiation of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene followed by quenching with a trialkyl borate.
Final Synthesis: Suzuki-Miyaura Cross-Coupling
This step constitutes the key bond-forming reaction to assemble the final product.
-
Protocol:
-
To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methoxypyridine (1.0 eq), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) or sodium triphosphate (3.0 eq).[4][6]
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add the solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the mixture with vigorous stirring to a temperature between 85-100°C.
-
Monitor the reaction for completion (typically 8-16 hours) using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
-
Physicochemical and Structural Data
A summary of the key identifiers and properties of the final compound is provided below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | [CymitQuimica] |
| CAS Number | 1375069-20-7 | [CymitQuimica] |
| Molecular Formula | C₁₃H₉F₄NO | [CymitQuimica] |
| Molecular Weight | 271.21 g/mol | [CymitQuimica] |
| InChI Key | FHIODCIAGGZQPW-UHFFFAOYSA-N | [CymitQuimica] |
| SMILES | COc1ccc(cn1)c1ccc(c(c1)C(F)(F)F)F | N/A |
Applications and Structure-Activity Relationship (SAR) Insights
The primary value of this compound lies in its role as a foundational scaffold for more elaborate drug candidates. The principles of SAR explain why this specific arrangement of atoms is so effective.
In the development of mGluR2 PAMs, for instance, the 2-methoxy group of the pyridine is often replaced by larger, more complex heterocyclic systems via nucleophilic substitution, after activation of the pyridine ring. The [4-fluoro-3-(trifluoromethyl)phenyl] moiety, however, is often retained as it sits in a crucial binding region of the receptor, where the fluorine and CF3 groups contribute to potency and selectivity.[9][10][11]
Researchers have extensively explored analogs to understand the SAR:
-
Varying Phenyl Substitution : Replacing or shifting the fluoro and trifluoromethyl groups often leads to a significant loss of potency, highlighting the importance of their specific placement for optimal interaction with the target protein.
-
Modifying the Pyridine Core : While the 2-methoxy group is a good starting point, SAR studies have shown that replacing it with other functionalities can fine-tune the compound's properties, such as solubility, metabolic stability, and potency.[9]
The consistent use of this scaffold in numerous patents and publications underscores its proven value and reliability in generating lead compounds for drug discovery programs.[3][12][13][14]
Conclusion
This compound is more than just a chemical compound; it is a testament to rational drug design. Its history is rooted in the quest for novel therapeutics for challenging diseases, and its structure is a deliberate combination of privileged fragments. The robust and scalable Suzuki-Miyaura coupling provides a reliable synthetic route, making it an accessible and valuable tool for researchers. As our understanding of disease biology deepens, scaffolds like this will continue to serve as the starting point for the next generation of precision medicines, enabling scientists to build upon a foundation of proven chemical and biological efficacy.
References
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors.
- Google Patents. (n.d.). US9796709B2 - 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
PubChem. (n.d.). 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. Retrieved from [Link]
-
Shimizu, T., & Nakagawa, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148–158. Retrieved from [Link]
-
Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
Wang, Y., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 6(5), 583-588. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][12]triazine-based VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Molecules, 28(3), 1335. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. RSC Medicinal Chemistry, 14(2), 263-272. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methoxyphenyl)-2-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
PubChem. (n.d.). 3-Fluoro-5-[(4-methylphenyl)methoxy]pyridine. Retrieved from [Link]
-
Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(19), 4163-4165. Retrieved from [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Molecules, 27(19), 6524. Retrieved from [Link]
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- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. US9796709B2 - 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative - Google Patents [patents.google.com]
- 14. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PIM Kinase Inhibitors Utilizing 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Introduction: Targeting PIM Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in cancer therapy.[1][2][3] These kinases are constitutively active and their expression is primarily regulated at the transcriptional and translational levels.[3] Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including leukemia, lymphoma, prostate cancer, and pancreatic cancer.[1][2] PIM kinases play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide array of downstream substrates involved in these key cellular processes.[3][4][5] Their involvement in tumorigenesis and drug resistance makes them an attractive target for the development of small-molecule inhibitors.[1][6][7]
The unique structural features of the ATP-binding pocket of PIM kinases, particularly the presence of a proline residue in the hinge region, offer an opportunity for the design of highly selective inhibitors.[8] This guide provides a detailed protocol for the synthesis of a potential PIM kinase inhibitor scaffold starting from the key building block, 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. The trifluoromethyl group is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[9][10]
Strategic Rationale for the Synthetic Approach
The synthetic strategy outlined below leverages a convergent approach, beginning with the commercially available this compound. This starting material contains the key phenyl-pyridine core present in many kinase inhibitors. The proposed synthesis involves two key transformations:
-
Suzuki-Miyaura Cross-Coupling: To introduce a versatile functional handle for further diversification and to build the core structure of the target inhibitor. The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds.[11][12][13][14]
-
O-Demethylation: To convert the 2-methoxypyridine moiety into the corresponding pyridin-2(1H)-one. The pyridin-2-one scaffold is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the kinase ATP-binding site. A variety of demethylation methods are available for methoxypyridines.[15][16][17][18][19]
This synthetic route provides a flexible platform for the generation of a library of potential PIM kinase inhibitors for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway from the starting material to the target PIM kinase inhibitor scaffold.
Detailed Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxypyridine with [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
This initial step describes the synthesis of the key starting material, this compound, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-methoxypyridine
-
[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methoxypyridine (1.0 eq), [4-fluoro-3-(trifluoromethyl)phenyl]boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous, degassed toluene and water (4:1 v/v) to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the 5-bromo-2-methoxypyridine.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Part 2: O-Demethylation to Synthesize 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
This protocol details the conversion of the 2-methoxy group to the desired pyridin-2-one core.
Materials:
-
This compound (from Part 1)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and ice bath
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.5 - 2.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final product, 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one.
Characterization and Data Analysis
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Analysis | Intermediate: this compound | Final Product: 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one |
| ¹H NMR | Expected signals for aromatic protons, methoxy group protons, and trifluoromethyl-substituted phenyl protons. | Disappearance of the methoxy signal and appearance of a broad singlet for the N-H proton. Shifts in aromatic proton signals are also expected. |
| ¹³C NMR | Characteristic signals for all carbon atoms in the molecule. | Shift in the C2 carbon signal of the pyridine ring and disappearance of the methoxy carbon signal. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight (C₁₃H₉F₄NO). | [M+H]⁺ peak corresponding to the calculated molecular weight (C₁₂H₇F₄NO). |
| HPLC Purity | Determine the purity of the compound, ideally >95%. | Determine the final purity of the inhibitor scaffold, ideally >98% for biological testing. |
Signaling Pathway Context
Caption: Simplified PIM kinase signaling pathway and the point of intervention for the synthesized inhibitor.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently published chemical transformations.[11][12][14][15][18] The success of each synthetic step is readily verifiable through standard analytical techniques such as TLC, LC-MS, and NMR spectroscopy. The expected spectral data for the intermediates and the final product provide a clear benchmark for success. Furthermore, the modular nature of this synthetic route allows for troubleshooting and optimization of each step independently. For instance, if the initial Suzuki coupling yields are low, alternative palladium catalysts, ligands, or bases can be explored based on the extensive literature in this field.[12] Similarly, a range of demethylating agents can be screened if the chosen method proves inefficient for this specific substrate.[17][18][19]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of a potential PIM kinase inhibitor scaffold using this compound as a key starting material. The detailed protocols, supported by established chemical principles and literature precedents, offer a clear and reproducible path for researchers in medicinal chemistry and drug discovery. The resulting pyridin-2(1H)-one core can be further functionalized to generate a library of compounds for biological evaluation against the PIM kinase family, ultimately contributing to the development of novel anticancer therapeutics.
References
- Juniper Publishers. (2025, March 26).
- PMC - NIH. PIM Kinase as an Executional Target in Cancer.
- AACR Journals. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer.
- Taylor & Francis Online. (n.d.). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example.
- MDPI. (n.d.).
- Thieme. (n.d.).
- Semantic Scholar. (1993).
- MDPI. (2017, January 27).
- ACS Publications. (2008). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry.
- NIH. (n.d.).
- PubMed. (n.d.).
- RSC Publishing. (2020, February 13). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors.
- PubMed. (2012, June 1). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2016, August 4).
- Chem-Station Int. Ed. (2024, January 15).
- Wikipedia. (n.d.).
- PubMed. (2025, July 18).
- MDPI. (n.d.).
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 5. The Role of PIM Kinases in Pediatric Solid Tumors | MDPI [mdpi.com]
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- 7. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
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- 19. Demethylation - Wikipedia [en.wikipedia.org]
Application Note: Palladium-Catalyzed C-N Cross-Coupling of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Abstract
This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This transformation is a critical step in the synthesis of a variety of pharmacologically relevant scaffolds. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, with a focus on overcoming the specific challenges presented by this sterically hindered and electronically complex heteroaryl halide.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of drug candidates are arylamines.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of aryl and heteroaryl amines from the corresponding halides or triflates.[1][2]
The substrate in focus, this compound, presents a unique set of challenges. The pyridine core, an electron-deficient heterocycle, can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, the 2-methoxy group is electron-donating, while the 5-aryl substituent contains both a moderately electron-withdrawing fluorine atom and a strongly electron-withdrawing trifluoromethyl group. This complex electronic profile, combined with the steric bulk of the 5-aryl group, necessitates a carefully optimized catalytic system. This guide provides a field-proven protocol to navigate these challenges effectively.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Experimental Design and Rationale
The success of this transformation hinges on the judicious selection of each reaction component. The following section outlines our recommendations and the scientific reasoning behind them.
Choice of Palladium Precursor and Ligand
The combination of a palladium precursor and a phosphine ligand is paramount for an efficient reaction.
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, we recommend Palladium(II) acetate (Pd(OAc)₂) due to its stability, commercial availability, and reliable performance.[4] If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species.
-
Ligand Selection: For heteroaromatic substrates like pyridines, catalyst inhibition by the ring nitrogen is a significant concern. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and sterically disfavor coordination of the pyridine nitrogen. We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . Its steric bulk effectively shields the palladium center, and its electron-rich nature facilitates the key steps of the catalytic cycle.[5]
Selection of the Base
The base plays a crucial role in deprotonating the amine nucleophile. A strong, non-nucleophilic base is generally required.
-
Recommended Base: Sodium tert-butoxide (NaOtBu) is a highly effective base for this transformation, promoting high reaction rates.[5] However, it is incompatible with certain sensitive functional groups like esters and nitro groups.[2]
-
Alternative Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[2] Be aware that using these weaker bases may necessitate higher reaction temperatures or longer reaction times to achieve full conversion.
Solvent Considerations
The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature.
-
Recommended Solvent: Toluene is an excellent choice for this reaction due to its high boiling point and relatively poor solubility for inorganic salts, which can sometimes be advantageous.[2]
-
Alternative Solvents: Anhydrous 1,4-dioxane or tetrahydrofuran (THF) are also commonly used and effective solvents for Buchwald-Hartwig aminations.[2][4]
Detailed Experimental Protocols
The following protocols are provided for the coupling of this compound with a representative secondary amine (morpholine) and a primary amine (aniline).
Safety Precaution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Coupling with a Secondary Amine (Morpholine)
Figure 2: General Experimental Workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Catalyst Loading |
| This compound | 271.21 | 1.0 | 1.0 | - |
| Morpholine | 87.12 | 1.2 | 1.2 | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 2 mol% |
| XPhos | 476.65 | 0.04 | 0.04 | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | - |
| Anhydrous Toluene | - | - | - | ~5 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene (3 mL) via syringe.
-
Add this compound (271 mg, 1.0 mmol).
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated morpholine derivative.
Protocol 2: Coupling with a Primary Amine (Aniline)
The procedure is similar to Protocol 1, with adjustments to the reagents as outlined in the table below.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Catalyst Loading |
| This compound | 271.21 | 1.0 | 1.0 | - |
| Aniline | 93.13 | 1.2 | 1.2 | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 2 mol% |
| XPhos | 476.65 | 0.04 | 0.04 | 4 mol% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | - |
| Anhydrous 1,4-Dioxane | - | - | - | ~5 mL |
Rationale for Changes: For the coupling with aniline, a weaker base like Cs₂CO₃ is often preferred to minimize potential side reactions. 1,4-Dioxane is chosen as the solvent, which often performs well in couplings involving anilines. The reaction is carried out following the same procedural steps as outlined in Protocol 4.1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (air/moisture sensitivity).2. Catalyst inhibition by pyridine nitrogen.3. Insufficient temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[2]2. Increase the loading of the XPhos ligand (e.g., to 6-8 mol%). Consider screening other bulky biaryl phosphine ligands like RuPhos or SPhos.3. Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. |
| Side Product Formation | 1. Hydrodehalogenation of the starting material.2. Decomposition of starting material or product. | 1. This can be caused by β-hydride elimination from certain amine substrates. Ensure the amine is pure.[1]2. If using NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if the substrate has base-sensitive functional groups.[2] This may require a higher reaction temperature. |
| Incomplete Reaction | 1. Poor solubility of reagents.2. Insufficient reaction time. | 1. Consider a different solvent system (e.g., dioxane, THF, or a mixture).2. Extend the reaction time and continue monitoring by TLC/LC-MS. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when the appropriate catalytic system is employed. The use of a bulky, electron-rich biaryl phosphine ligand such as XPhos is critical to overcome catalyst inhibition by the pyridine substrate. The protocols provided herein, utilizing either a strong alkoxide base or a milder carbonate base, offer robust starting points for the synthesis of diverse N-arylated pyridine derivatives. This guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
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Application Notes and Protocols for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-aryl-2-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the potential applications of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine , a compound featuring a unique combination of a methoxypyridine core and a fluorinated, trifluoromethyl-substituted phenyl ring. While specific data for this exact molecule is emerging, we will draw upon established principles and data from closely related analogs to provide a comprehensive overview of its potential in drug discovery. This document will detail the scientific rationale for its use, potential therapeutic targets, and step-by-step protocols for its synthesis and biological evaluation.
Introduction: The Scientific Rationale
The confluence of three key structural features in this compound underpins its significance as a scaffold for medicinal chemistry exploration:
-
The Pyridine Core: A ubiquitous heterocycle in FDA-approved drugs, the pyridine ring serves as a versatile scaffold, influencing solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][2]
-
The 2-Methoxy Group: This substituent can modulate the electronics of the pyridine ring and influence the molecule's conformation. It can also serve as a metabolic soft spot or a key interaction point within a protein binding pocket.
-
The 4-Fluoro-3-(trifluoromethyl)phenyl Moiety: This substitution pattern on the phenyl ring is of particular interest in drug design.
-
Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] It is often employed as a bioisostere for other groups to fine-tune the pharmacological profile of a lead compound.
-
Fluorine (F) Atom: The strategic placement of a fluorine atom can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. Its high electronegativity can also lead to favorable electrostatic interactions with protein targets.
-
The combination of these features suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics across various disease areas, including oncology, virology, and inflammatory diseases.
Potential Therapeutic Applications and Mechanisms of Action
While the specific biological targets of this compound are a subject of ongoing research, the broader class of trifluoromethylphenyl pyridine derivatives has shown activity in several key areas. A notable example is the investigation of structurally related trifluoromethylpyridine piperazine derivatives as potential plant activators with antiviral properties.[4]
One such derivative, with a 4-fluoro-3-(trifluoromethyl)benzyl moiety, demonstrated significant protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[4] The proposed mechanism of action is the induction of Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. This is achieved by triggering key defense-related enzymes and pathways.
Case Study: Induction of Plant Systemic Acquired Resistance
A structurally related compound, 1-(4-fluoro-3-(trifluoromethyl)benzyl)piperazine , has been shown to induce the activities of several defense-related enzymes in plants, including:[4]
-
Superoxide Dismutase (SOD): An antioxidant enzyme that protects the cell from oxidative damage during pathogen attack.
-
Polyphenol Oxidase (PPO): Involved in the production of antimicrobial compounds.
-
Phenylalanine Ammonialyase (PAL): A key enzyme in the phenylpropanoid pathway, which produces a variety of defense compounds.
This suggests that compounds based on the 5-[4-Fluoro-3-(trifluoromethyl)phenyl] scaffold could function as modulators of cellular defense pathways. In a mammalian context, this could translate to the modulation of inflammatory or immune responses.
Caption: Proposed mechanism of action for a structural analog.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of 5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Antiviral Assay (Plant Model)
This protocol is adapted from methods used to evaluate the antiviral activity of trifluoromethyl pyridine derivatives against TMV.[4]
Step-by-Step Protocol:
-
Virus Inoculation: Mechanically inoculate the leaves of a suitable host plant (e.g., Nicotiana tabacum) with a suspension of TMV.
-
Compound Application (Curative Assay): After 24 hours, spray the inoculated leaves with a solution of the test compound at various concentrations.
-
Compound Application (Protective Assay): Spray the leaves with a solution of the test compound at various concentrations. After 24 hours, inoculate the leaves with TMV.
-
Compound Application (Inactivation Assay): Mix the TMV suspension with a solution of the test compound at various concentrations and let it incubate for 30 minutes before inoculating the leaves.
-
Control Groups: Include a negative control (solvent only) and a positive control (a known antiviral agent like Ningnanmycin).
-
Observation: After 3-4 days, count the number of local lesions on the leaves.
-
Data Analysis: Calculate the percent inhibition for each treatment group compared to the negative control. Determine the EC50 value (the concentration that causes 50% inhibition).
| Assay Type | Description |
| Curative | Compound is applied after virus inoculation. |
| Protective | Compound is applied before virus inoculation. |
| Inactivation | Compound is mixed with the virus before inoculation. |
Biochemical Assay: Phenylalanine Ammonialyase (PAL) Activity
This assay measures the activity of a key enzyme in the plant defense pathway.[4]
Step-by-Step Protocol:
-
Sample Preparation: Treat plant leaves with the test compound. After a set time (e.g., 48 hours), collect the leaves and homogenize them in a suitable extraction buffer.
-
Enzyme Reaction: Add the crude enzyme extract to a reaction mixture containing L-phenylalanine.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).
-
Measurement: Stop the reaction and measure the production of cinnamic acid by spectrophotometry at 290 nm.
-
Data Analysis: Calculate the PAL activity and compare the activity in treated samples to that in control samples.
Structure-Activity Relationship (SAR) Insights
Based on studies of related trifluoromethylpyridine derivatives, the following SAR trends can be anticipated:[4]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. The combination of a 4-fluoro and 3-trifluoromethyl group appears to be favorable for the observed antiviral activity in the plant model.
-
The Linker: In the case of the piperazine analogs, the linker between the trifluoromethylphenyl moiety and the rest of the molecule influences activity. Exploring different linkers or a direct connection (as in the title compound) is a key area for optimization.
-
The Pyridine Ring: Modifications to the pyridine ring, such as altering the position of the methoxy group or introducing other substituents, will likely have a significant impact on biological activity and should be systematically explored.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyridine scaffold and a strategically fluorinated phenyl ring warrants further investigation. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this compound and its analogs. Future research should focus on elucidating its specific molecular targets in mammalian systems and exploring its potential in disease areas such as oncology, inflammation, and infectious diseases.
References
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules.
- 5-(Trifluoromethyl)-4-biarylhydrazinylidenepyrazol-3-ones: synthesis, photophysical and biological properties.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
- The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry.
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- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry.
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
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Experimental Setup for Reactions Involving 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and subsequent functionalization of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This compound is a valuable building block in medicinal chemistry, primarily due to the strategic incorporation of fluorine and a trifluoromethyl group, which can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The presence of these moieties often leads to improved metabolic stability, increased lipophilicity, and better target-binding affinity.[1][2][4] This guide presents a field-proven protocol for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction and a subsequent protocol for its functionalization through a Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation.[5] The causality behind experimental choices, self-validating protocols, and authoritative citations are provided to ensure scientific integrity and reproducibility.
Introduction to the Target Compound
This compound is a biaryl heterocyclic compound featuring a pyridine ring linked to a substituted phenyl ring. The fluorinated substituents are of particular interest in drug design. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and biological activity.[1][6] Furthermore, the 2-methoxy-substituted pyridine core is a versatile synthetic handle; the methoxy group can be a leaving group for nucleophilic substitution or be demethylated to the corresponding pyridone, while the pyridine nitrogen's basicity is tempered by the adjacent methoxy group, which can facilitate certain reactions that might otherwise be problematic.[7][8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1375069-20-7 | [9] |
| Molecular Formula | C₁₃H₉F₄NO | [9] |
| Molecular Weight | 271.21 g/mol | [9] |
| InChI Key | FHIODCIAGGZQPW-UHFFFAOYSA-N | [9] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond in biaryl systems like the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction offers broad functional group tolerance and utilizes stable, readily available boronic acids.[12][13] The protocol below details the coupling of 5-bromo-2-methoxypyridine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.
Rationale for Experimental Design
-
Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and stability in coupling a wide range of aryl halides and boronic acids. The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A base is essential for the activation of the boronic acid.[13][14] Potassium carbonate (K₂CO₃) is a moderately strong base that facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane effectively solubilizes the organic reactants and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Visualized Synthetic Pathway
Caption: Overall reaction scheme for synthesis and subsequent amination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Bromo-2-methoxypyridine | 188.02 | 1.88 g | 10.0 | 1.0 |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 207.92 | 2.50 g | 12.0 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 366 mg | 0.50 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane | - | 50 mL | - | - |
| Deionized Water | - | 12.5 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.88 g, 10.0 mmol), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (2.50 g, 12.0 mmol), Pd(dppf)Cl₂ (366 mg, 0.50 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (50 mL) and deionized water (12.5 mL). Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield this compound as a solid.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][15] In this protocol, the title compound is coupled with an amine. This reaction is highly valuable for accessing aniline and heteroaromatic amine derivatives, which are prevalent in pharmaceuticals.
Rationale for Experimental Design
-
Catalyst System: The choice of catalyst and ligand is critical. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) is highly effective.[16] These ligands promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile for coupling.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the reactive intermediates.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 271.21 | 271 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (102 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.62 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: In a glovebox, add this compound (271 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (28.6 mg, 0.06 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous toluene (5 mL) followed by morpholine (102 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with an appropriate solvent system like ethyl acetate/hexanes) to yield the desired 2-amino-substituted pyridine product.
Buchwald-Hartwig Amination Workflow
Caption: Step-by-step experimental workflow for the amination protocol.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Fluorinated Compounds: While generally stable, some fluorinated compounds can be irritants. Handle with care and avoid inhalation or skin contact.[17][18]
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Potassium carbonate is an irritant.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and has reproductive toxicity. Handle these solvents with appropriate precautions.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations.
Conclusion
This compound is a synthetically accessible and highly useful building block for drug discovery and development. The protocols provided herein for its synthesis via Suzuki-Miyaura coupling and its subsequent C-N bond formation via Buchwald-Hartwig amination represent robust and reproducible methods. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize and adapt these procedures for the synthesis of novel and complex molecular architectures.
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine reaction conditions and reagents
An Application Note for the Synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of this compound, a key biaryl structural motif prevalent in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. This document will elucidate the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reagents and catalysts, and present step-by-step experimental protocols. Furthermore, it addresses common challenges and optimization strategies to empower researchers in achieving high-yield, reproducible synthesis.
Introduction: The Significance of Fluorinated Biaryl Pyridines
The integration of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug discovery.[1][2] The strong electron-withdrawing nature of the CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][3] When combined with a pyridine scaffold, which often serves as a bioisostere for a phenyl ring with improved solubility and hydrogen bonding capabilities, the resulting structures are of high value.
The target molecule, this compound, is constructed via a C-C bond between a pyridine and a substituted phenyl ring. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging such bonds.[1][4][5] Its advantages include mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the use of organoboron reagents that are generally more stable and less toxic than many other organometallics.[1][5][6]
This document focuses on the coupling between 5-bromo-2-methoxypyridine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid, providing researchers with the foundational knowledge to successfully execute and adapt this critical transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromo-2-methoxypyridine, forming a Pd(II) complex. This is often the rate-limiting step.[1][4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 4-fluoro-3-(trifluoromethyl)phenyl moiety) to the palladium center, displacing the halide. The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection and Reaction Parameters
The success of this synthesis is highly dependent on the judicious selection of the catalyst, base, and solvent. The electronic properties of the coupling partners—an electron-rich pyridine and an electron-deficient phenylboronic acid—require careful consideration.
Coupling Partners
-
Aryl Halide: 5-Bromo-2-methoxypyridine is a suitable starting material. In the general reactivity trend for aryl halides (I > Br > OTf >> Cl), bromides offer a good balance of reactivity and stability.[7]
-
Boronic Acid: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is the key reagent for introducing the fluorinated phenyl moiety. Boronic acids bearing strong electron-withdrawing groups can be susceptible to protodeboronation under basic conditions, where the C-B bond is cleaved by a proton source.[8][9] Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.
Catalyst System: Palladium Source and Ligand
The choice of the palladium catalyst and its associated ligand is paramount.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-sensitive Pd(0) source that can be effective for many standard couplings.[10][11]
-
Modern Catalyst Systems: For challenging substrates, such as those with electron-withdrawing groups or steric hindrance, more advanced systems are recommended.[12] These typically involve a stable Pd(II) precatalyst, like Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.
-
Buchwald Ligands: Ligands like SPhos and XPhos are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[12]
-
Palladacycle Precatalysts: Buchwald's G2, G3, or G4 precatalysts are air-stable and highly efficient, reliably generating the active Pd(0) species under the reaction conditions.[8][9][13]
-
Base and Solvent System
The base and solvent work in concert to facilitate the transmetalation step while maintaining the solubility of all components.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates are not sufficient.[10][11]
-
Cesium Carbonate (Cs₂CO₃): A strong, highly soluble base that can be particularly effective for difficult couplings, often used in anhydrous conditions.[12]
-
-
Solvents:
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol provides a reliable starting point for the synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add degassed 1,4-dioxane (to achieve approx. 0.2 M concentration) followed by a degassed 2 M aqueous solution of K₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Optimized Procedure using a Buchwald Precatalyst
This protocol is recommended for achieving higher yields, especially if Protocol 1 is sluggish.
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.5 eq), SPhos Pd G4 (0.02 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 5:1 v/v) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 2-6 hours, monitoring for completion.
-
Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Summary and Optimization
The following table summarizes typical conditions and serves as a guide for optimization. Reaction outcomes can be highly dependent on substrate purity and reaction setup.[14][15]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale & Notes |
| Aryl Halide | 5-Bromo-2-methoxypyridine | 5-Bromo-2-methoxypyridine | - |
| Boronic Acid | 1.2 eq | 1.5 eq | Higher excess can overcome protodeboronation.[9] |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | SPhos Pd G4 (1-2 mol%) | Buchwald precatalysts are more active and stable.[8][13] |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | K₃PO₄ is a stronger base, often better for challenging couplings.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Solvent screening is a key optimization parameter. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures can increase reaction rates. |
| Time | 4-12 h | 2-6 h | More active catalysts lead to shorter reaction times. |
| Expected Yield | 50-75% | 70-95% | Yields are indicative and require empirical validation. |
Troubleshooting Common Issues
-
Low or No Yield:
-
Formation of Homocoupled Byproducts: This can occur if the reaction is too slow or the catalyst system is not optimal. Screening different ligands is recommended.
-
Debromination of Starting Material: This side reaction can be prevalent under harsh conditions or with certain catalyst/base combinations.[14] Reducing the temperature or changing the base may be beneficial.
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of this compound. Success relies on the careful selection of a catalyst system and reaction conditions tailored to the specific electronic demands of the coupling partners. While traditional methods offer a viable route, the use of modern, well-defined palladium precatalysts with bulky, electron-rich ligands is highly recommended to achieve superior yields, shorter reaction times, and greater reproducibility. The protocols and optimization strategies outlined in this guide provide researchers with the necessary tools to confidently approach this important synthetic transformation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Request PDF. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]
-
Shaheen, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Download Table. [Link]
-
Shimizu, T., & Nakagawa, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]
-
Zhang, H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]
-
Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Schroeder Group. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. [Link]
-
PubChem. (2026). 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. PubChem - NIH. [Link]
-
ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methoxyphenyl)-2-methylpyridine. PubChem - NIH. [Link]
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Application Notes and Protocols for the Investigation of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
While specific biological targets for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine are not yet extensively documented in publicly available literature, its structural alerts suggest high potential for activity in oncology, particularly as an inhibitor of protein kinases that are often dysregulated in cancer.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and detailed experimental protocols for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1375069-20-7 | [6] |
| Molecular Formula | C₁₃H₉F₄NO | Internal Calculation |
| Molecular Weight | 271.21 g/mol | Internal Calculation |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, Methanol, and other common organic solvents | Inferred from structure |
Hypothetical Mechanism of Action: Targeting Cancer-Related Kinases
The structural motifs present in this compound are frequently found in inhibitors of various protein kinases implicated in cancer progression. For instance, derivatives of pyrimidine containing a trifluoromethyl group have been developed as potent EGFR inhibitors.[7] Therefore, a plausible hypothesis is that this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for the synthesis of 5-aryl-2-methoxypyridines.
Materials:
-
5-Bromo-2-methoxypyridine
-
4-Fluoro-3-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a colorimetric method to assess cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Kinase Inhibition Assay
This protocol is a general method to assess the inhibitory activity of the compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases (e.g., EGFR, VEGFR, PI3K, mTOR)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer
-
This compound
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a no-compound control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the assay kit (e.g., by measuring the amount of ADP produced).
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to determine if the compound induces programmed cell death (apoptosis).[9]
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Data Interpretation and Future Directions
The data generated from these protocols will provide a foundational understanding of the therapeutic potential of this compound. Significant in vitro cytotoxicity against cancer cell lines would warrant further investigation into its mechanism of action. Identification of specific kinase targets with potent inhibitory activity would guide lead optimization efforts. Structure-activity relationship (SAR) studies could then be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.[10] Promising lead compounds would then be advanced into in vivo animal models to evaluate their efficacy and safety profiles.
References
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- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Sigma-Aldrich. (n.d.). TGF-b RI Kinase Inhibitor II.
- Chem-Impex. (n.d.). 5-Methoxy-2-methylpyridine.
- Deng, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2382.
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- Echemi. (n.d.). This compound.
- Alsanea, M., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules, 20(1), 1031-1045.
- Deng, M., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(9), 1136-1144.
- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101.
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Li, J. J., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][11][12]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354-1358.
- Zhang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 813-820.
- Alsanea, M., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules, 20(1), 1031-1045.
- Kumar, P., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European journal of medicinal chemistry, 108, 545-555.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity.
- Begnini, M. L., et al. (2018). The Many Roles for Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 61(17), 7435-7451.
- Deng, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2382.
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- BenchChem. (2025). In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
- Sigma-Aldrich. (n.d.). TGF-b RI Kinase Inhibitor II.
- Sigma-Aldrich. (n.d.). TGF-b RI Kinase Inhibitor IV.
- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Cheon, J. H., et al. (2017). The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine.
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5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine as a building block for novel compounds
An Application Guide to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine: A Privileged Building Block for Advanced Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering unparalleled control over a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide focuses on this compound, a highly valuable building block that combines several key features for the development of novel therapeutics. We will explore its strategic value, provide detailed protocols for its synthesis and subsequent transformations, and illustrate its application in the construction of complex molecular architectures, particularly for kinase inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Strategic Value and Physicochemical Profile
The utility of this compound stems from the synergistic effects of its constituent parts. The pyridine core is a common motif in approved drugs, while the specific substitution pattern provides a unique combination of electronic properties and reactivity.[3]
-
Trifluoromethyl (CF₃) Group : This group is a potent electron-withdrawing moiety that significantly enhances lipophilicity and metabolic stability.[1][4] Its inclusion can improve cell membrane permeability and binding affinity to biological targets.[1]
-
Fluorine (F) Atom : As a bioisostere for hydrogen, fluorine can modulate pKa, enhance binding interactions, and block sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.[2][5]
-
2-Methoxy Group : This feature serves as a versatile synthetic handle. It can be retained to influence conformation or be readily converted to the corresponding pyridin-2-one, a critical pharmacophore in many biologically active molecules, particularly kinase inhibitors.[6][7]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1375069-20-7[8] |
| Molecular Formula | C₁₃H₉F₄NO[8] |
| Molecular Weight | 271.21 g/mol [8] |
| InChI Key | FHIODCIAGGZQPW-UHFFFAOYSA-N[8] |
Synthesis of the Core Building Block via Suzuki-Miyaura Coupling
The most direct and versatile method for synthesizing the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[9][10] The protocol below describes the coupling of 5-bromo-2-methoxypyridine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.
Protocol 2.1: Synthesis of this compound
Rationale: This protocol employs a standard palladium catalyst like Pd(PPh₃)₄, which is effective for a wide range of substrates.[11] The use of a base like K₂CO₃ is crucial for activating the boronic acid for transmetalation.[10] A dioxane/water solvent system is commonly used to ensure solubility of both organic and inorganic reagents.[12]
Table 2: Reagents and Materials
| Reagent/Material | Quantity | Moles (Equiv.) |
|---|---|---|
| 5-Bromo-2-methoxypyridine | 1.00 g | 5.32 mmol (1.0) |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 1.33 g | 6.38 mmol (1.2) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 184 mg | 0.16 mmol (0.03) |
| Potassium Carbonate (K₂CO₃) | 2.21 g | 16.0 mmol (3.0) |
| 1,4-Dioxane (degassed) | 20 mL | - |
| Water (degassed) | 5 mL | - |
| Round-bottom flask, condenser, inert gas supply | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a dry 100 mL round-bottom flask, add 5-bromo-2-methoxypyridine, 4-fluoro-3-(trifluoromethyl)phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.
-
Reaction : Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the title compound.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Key Synthetic Transformations
Once synthesized, this compound serves as a platform for diversification. The most strategically important transformation is the demethylation of the methoxy group to furnish the corresponding pyridin-2-one.
Protocol 3.1: O-Demethylation to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Rationale: The conversion of a 2-methoxypyridine to a pyridin-2-one is a critical step in the synthesis of many pharmaceuticals. While harsh reagents like BBr₃ can be used, nucleophilic demethylating agents offer greater chemoselectivity. L-selectride has been shown to be highly effective for the demethylation of methoxypyridines, often with greater selectivity compared to anisole derivatives that might be present elsewhere in a complex molecule.[6][7][13] The procedure requires strictly anhydrous conditions as L-selectride reacts with water.
Table 3: Reagents and Materials for Demethylation
| Reagent/Material | Quantity | Moles (Equiv.) |
|---|---|---|
| This compound | 500 mg | 1.84 mmol (1.0) |
| L-Selectride (1.0 M solution in THF) | 5.5 mL | 5.5 mmol (3.0) |
| Anhydrous Tetrahydrofuran (THF) | 15 mL | - |
| 1 M Hydrochloric Acid (HCl) | ~10 mL | - |
| Schlenk flask, syringe, inert gas supply | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, dissolve the starting material in anhydrous THF.
-
Reagent Addition : Cool the solution to 0 °C. Slowly add the L-selectride solution via syringe over 10 minutes.
-
Reaction : After addition, remove the cooling bath and heat the mixture to reflux (approx. 66 °C). Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Quenching : Cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of water, followed by 1 M HCl to neutralize the mixture to pH ~7.
-
Workup : Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting pyridin-2-one is often a solid and can be purified by recrystallization or silica gel chromatography.
Caption: O-Demethylation Experimental Workflow.
Application in Kinase Inhibitor Design
The 5-aryl-pyridin-2-one scaffold produced from this building block is a privileged structure in medicinal chemistry, particularly for the design of kinase inhibitors.[][15] The pyridinone core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 5-aryl substituent projects into the hydrophobic pocket.
-
Hinge Binding : The N-H and C=O of the pyridinone ring act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP.
-
Hydrophobic Pocket Interaction : The 4-fluoro-3-(trifluoromethyl)phenyl group is well-suited to occupy the hydrophobic pocket, with the fluorine and CF₃ groups potentially forming favorable interactions and displacing water molecules.
-
Further Diversification : The nitrogen of the pyridinone can be alkylated to introduce vectors that project towards the solvent-exposed region, allowing for modulation of solubility and other properties.
This strategic placement of functional groups makes the scaffold an ideal starting point for developing potent and selective kinase inhibitors targeting a wide range of diseases, including cancer.[16][17]
Caption: Conceptual Model of Scaffold in a Kinase Site.
Conclusion
This compound is more than a simple intermediate; it is a carefully designed building block that provides a direct entry into molecular scaffolds with high potential for biological activity. Its synthesis is robust via Suzuki coupling, and its key reactive handle—the 2-methoxy group—can be efficiently transformed into the highly desirable pyridin-2-one core. The strategic placement of fluorine and a trifluoromethyl group confers advantageous properties sought after in modern drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile compound in their quest for novel therapeutics.
References
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar.
- Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synlett, 30, 951–954.
- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme.
- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme Connect.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine.
- Isobe, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.
- Li, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
- Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central.
- CymitQuimica. This compound.
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Application Note: High-Throughput Quantification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. The unique physicochemical properties of this fluorinated pyridine derivative, including its enhanced metabolic stability and potency in drug candidates, necessitate reliable analytical methods for its quantification in both bulk substance and complex biological matrices.[1] We provide detailed protocols for two complementary techniques: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for routine quality control and an advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high-sensitivity bioanalysis. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2][3][4][5][6]
Introduction: The Significance of Fluorinated Pyridine Moieties
The incorporation of fluorine and trifluoromethyl groups into pyridine scaffolds is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] These modifications can significantly improve metabolic stability, receptor binding affinity, and bioavailability. This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify this intermediate is paramount for ensuring product quality, process control, and for conducting pharmacokinetic studies. This guide provides the necessary protocols to establish a reliable analytical workflow for this compound.
Method 1: Reversed-Phase HPLC-UV for Potency and Purity Assessment
This method is designed for the routine analysis of this compound in bulk drug substance, offering a balance of performance and accessibility. Reversed-phase HPLC is a powerful and widely accepted technique for the analysis of pharmaceutical ingredients due to its high resolution and quantitative accuracy.[7]
Rationale for Method Development
The selection of a C18 stationary phase is based on the non-polar nature of the analyte, ensuring adequate retention and separation from potential impurities. A gradient elution with acetonitrile and water is employed to achieve optimal resolution and peak shape. Trifluoroacetic acid is added to the mobile phase to improve peak symmetry by minimizing silanol interactions. UV detection at a wavelength corresponding to the analyte's maximum absorbance provides sufficient sensitivity for quality control purposes.
Experimental Protocol: HPLC-UV
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution using the batch to be tested.
Method Validation (ICH Q2(R2) Framework)[4][5]
The method was validated according to ICH guidelines, and the key performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition | Complies |
Method 2: LC-MS/MS for Bioanalysis in Plasma
For the quantification of this compound in biological matrices such as plasma, a more sensitive and selective method is required. LC-MS/MS offers superior performance for bioanalytical applications, enabling the accurate measurement of low concentrations of the analyte in complex sample matrices.[8][9][10]
Rationale for Method Development
Electrospray ionization (ESI) in positive mode is chosen due to the presence of a basic nitrogen atom in the pyridine ring, which is readily protonated. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[10] The sample preparation involves a simple protein precipitation step, which is efficient for high-throughput analysis.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-labeled analyte)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., [M+H]⁺ → fragment ion) |
| MRM Transition (IS) | To be determined experimentally (e.g., [M+D4+H]⁺ → fragment ion) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Method Validation (Bioanalytical Method Validation Guidelines)
The validation of the LC-MS/MS method should adhere to the principles outlined in relevant bioanalytical method validation guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | To be assessed and minimized |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |
Visualization of Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Adherence to the described protocols and validation procedures will ensure the generation of reliable and accurate data, supporting drug development programs from early-stage research to commercial manufacturing.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 20, 2026, from [Link]
-
Hussain, S., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
PubMed. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
-
ResearchGate. (2025, December 27). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. [Link]
-
Semantic Scholar. (2024). Development and Validation of a RP-HPLC-PDA Method for Simultaneous Determination of Trifluridine and Tipiracil in Pure and Pharmaceutical Dosage Form. [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved January 20, 2026, from [Link]
-
Springer. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: A Scalable Suzuki-Miyaura Coupling for the Synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Introduction
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is a key building block in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this scaffold attractive for modulating the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. The trifluoromethyl group, in particular, is a common feature in many modern drugs and agrochemicals.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this valuable intermediate via a Suzuki-Miyaura cross-coupling reaction. The described methodology is designed for researchers and process chemists in drug development and is optimized for safety, efficiency, and scalability.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The core of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The general mechanism involves the coupling of an organoboron species with an organohalide.
In this specific synthesis, we couple 5-bromo-2-methoxypyridine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid. The choice of a brominated pyridine derivative provides a good balance of reactivity and stability for scale-up, while the corresponding boronic acid is a readily available starting material.
Visualizing the Workflow: Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Lab to Pilot Scale
This protocol is designed for a laboratory scale and includes considerations for scaling up the synthesis.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Moles (Scale-up) | Mass (Scale-up) |
| 5-Bromo-2-methoxypyridine | 13472-59-8 | 188.02 g/mol | 1.0 equiv | (as needed) |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 182344-16-7 | 207.93 g/mol | 1.2 equiv | (as needed) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.01-0.03 equiv | (as needed) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 2.0 equiv | (as needed) |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | (as needed) |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | - | (as needed) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | (as needed) |
| Brine | - | - | - | (as needed) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | (as needed) |
Equipment:
-
Round-bottom flask or jacketed reactor appropriate for the scale
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer or overhead stirrer for larger scales
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][3][5][6]
-
Trifluoromethyl-containing compounds and boronic acids can be harmful if inhaled, ingested, or in contact with skin.[2][3][4] Handle with care.
-
Palladium catalysts are toxic and should be handled with caution.
-
1,4-Dioxane is a potential carcinogen and can form explosive peroxides. Use with appropriate precautions.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add 5-bromo-2-methoxypyridine (1.0 equiv) and 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 equiv).
-
Add potassium phosphate (2.0 equiv).
-
Place the vessel under an inert atmosphere of nitrogen or argon. This is crucial to prevent the degradation of the palladium catalyst.
-
Add 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 10 mL of dioxane per 1 g of the bromopyridine). The solvent should be thoroughly degassed to remove oxygen.
-
-
Catalyst Addition:
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equiv) to the reaction mixture. For larger scales, it is advisable to add the catalyst as a solution in a small amount of dioxane to ensure even distribution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Scale-up Considerations:
-
Mixing: For larger volumes, an overhead stirrer is necessary to ensure efficient mixing of the heterogeneous mixture.
-
Heat Transfer: A jacketed reactor is recommended for better temperature control during heating and cooling on a larger scale.
-
Degassing: For large volumes of solvent, degassing can be achieved by sparging with an inert gas for an extended period.
-
Catalyst Loading: On a larger scale, it is often possible to reduce the catalyst loading to minimize costs, but this should be optimized.
-
Work-up: The aqueous work-up can generate significant amounts of waste. Consider solvent recycling where possible.
-
Purification: For multi-kilogram scale, purification by recrystallization may be a more practical alternative to column chromatography.[7] A suitable solvent system for recrystallization should be determined at a small scale.
Data and Expected Results
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Purity | >98% (by HPLC) |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of the target compound. |
| ¹⁹F NMR | Resonances corresponding to the F and CF₃ groups. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is under an inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficient heating | Ensure the internal temperature reaches the desired reflux temperature. | |
| Poor quality boronic acid | Use fresh boronic acid or check its purity. Boronic acids can dehydrate to form unreactive anhydrides. | |
| Formation of Byproducts | Homocoupling of the boronic acid | Ensure proper degassing of solvents to minimize oxygen. |
| Decomposition of starting materials or product | Avoid prolonged heating. Once the reaction is complete, proceed with the work-up. | |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| Product is an oil instead of a solid | The product may contain residual solvent. Dry under high vacuum. If it is still an oil, it may be very pure. |
References
- AK Scientific, Inc.
- Fisher Scientific. (3-Fluoro-5-trifluoromethylphenyl)
- MedChemExpress. 4-(Trifluoromethoxy)phenylboronic acid-SDS.
- Angene Chemical. B-[3-Methyl-4-(trifluoromethyl)
- Fisher Scientific. 4-Fluoro-2-(trifluoromethyl)
- ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.
- Synthesis and characterisation of new antimalarial fluorin
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- ChemicalBook. 5-Fluoro-2-(trifluoromethyl)pyridine synthesis.
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
- Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases
- US Patent US4650875A, Prepar
- Aquablu.
- Sensorex Liquid Analysis Technology.
- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.
- TCI Chemicals. 3,5-Bis(trifluoromethyl)phenylboronic Acid 73852-19-4.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions, presents unique challenges that can impact reaction yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and versatile methods for constructing the C-C bond in this biaryl system are palladium-catalyzed cross-coupling reactions. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This is often the preferred method due to the operational simplicity and the relatively low toxicity and stability of the organoboron reagents.[1][2] The reaction couples a pyridine-based halide or triflate (e.g., 5-bromo-2-methoxypyridine) with a (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid or one of its esters (e.g., pinacol ester).[3][4]
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide.[5][6] For this specific target, the reaction would typically involve reacting an organozinc derivative of either the pyridine or the fluorophenyl moiety with the corresponding halide partner. While highly effective and often tolerant of various functional groups, Negishi couplings require the preparation and handling of air- and moisture-sensitive organozinc reagents.[5][7]
Q2: Why can Suzuki-Miyaura couplings involving 2-substituted pyridines be particularly challenging?
This is a well-documented issue often referred to as the "2-pyridyl problem".[8][9] The difficulty stems from several factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive or less active catalytic species. This sequestration of the catalyst can slow down or completely halt the catalytic cycle.[10]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including those of pyridine, can exhibit a slow rate of transmetalation, which is a critical step in the catalytic cycle.[11]
-
Instability of Boron Reagents: 2-Pyridylboronic acids are notoriously unstable and prone to rapid decomposition through a side reaction called protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[9][10][11]
Overcoming these challenges requires careful selection of ligands, bases, and reaction conditions, which are addressed in the troubleshooting section below.
Q3: What are the typical starting materials for this synthesis?
For a Suzuki-Miyaura approach, the common starting materials are:
-
Pyridine Component: 5-Bromo-2-methoxypyridine or 5-chloro-2-methoxypyridine. Bromo-derivatives are generally more reactive than chloro-derivatives due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.[12] However, advancements in catalyst systems have made the more cost-effective chloro-pyridines viable substrates.[12]
-
Aryl Component: (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid or its corresponding pinacol ester.
For a Negishi coupling, one would use an organozinc reagent like (4-fluoro-3-(trifluoromethyl)phenyl)zinc halide, coupled with 5-bromo-2-methoxypyridine.[13][14]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem Area 1: Low or No Product Conversion
Q: My Suzuki-Miyaura reaction with 5-bromo-2-methoxypyridine is showing very low yield. What should I investigate first?
Low conversion in the Suzuki coupling of 2-substituted pyridines is a common hurdle.[10] The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction parameters.
Causality & Solutions:
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a sterically hindered environment around the palladium atom, which prevents the pyridine substrate from coordinating and deactivating the catalyst.[10][12] Traditional ligands like triphenylphosphine (PPh₃) are often insufficient for this challenging substrate class.[3]
-
-
Inefficient Oxidative Addition: If using a less reactive aryl chloride as a starting material, the initial oxidative addition step can be slow.
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] An inappropriate base can lead to poor yields.
-
Suboptimal Solvent and Temperature: The solvent must facilitate the dissolution of both the organic substrates and the inorganic base.[15]
-
Solution: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is often optimal, as water helps dissolve the base.[3][15] However, water can also promote protodeboronation.[16] If this is an issue, consider anhydrous conditions with a base like KF. The reaction temperature is also critical; these couplings typically require heating, often between 80-110 °C, to proceed at a reasonable rate.[3]
-
Problem Area 2: Significant Side Product Formation
Q: I am observing a major byproduct corresponding to the mass of my boronic acid starting material without the boron group. What is happening?
This is a classic case of protodeboronation , a major competing pathway for 2-pyridylboronic acids and other sensitive organoboron reagents.[10][16]
Causality & Solutions:
-
Mechanism of Protodeboronation: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water). It can be catalyzed by the base or even the palladium catalyst itself under certain conditions.[10][16] It is particularly problematic for electron-deficient heteroaryl boronic acids.[11]
-
Solution 1: Use a More Stable Boron Reagent. Instead of the boronic acid, use a boronic ester, such as a pinacol ester (Bpin). These are generally more stable and less susceptible to protodeboronation.[10] MIDA boronates are another air-stable alternative designed for slow release of the boronic acid.[17]
-
Solution 2: Modify Reaction Conditions. If you must use the boronic acid, minimize its exposure to conditions that favor decomposition. This can include using milder bases (e.g., KF instead of strong aqueous bases) and minimizing the amount of water in the reaction.[11] Running the reaction under anhydrous conditions is a viable strategy.
-
Q: I am seeing homocoupling of my arylboronic acid, forming a symmetrical biaryl impurity. How can I prevent this?
Causality & Solutions:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can facilitate the palladium-catalyzed homocoupling of boronic acids.
-
Solution: Ensure the reaction is thoroughly degassed. This is a critical step in most cross-coupling protocols. Use a robust inert gas (argon or nitrogen) atmosphere. Degas the solvent by sparging with the inert gas or by using several freeze-pump-thaw cycles.[3]
-
Data Summary: Optimizing Reaction Conditions
The selection of catalyst, ligand, and base is paramount for achieving high yields. The following table summarizes representative conditions for Suzuki-Miyaura couplings involving pyridyl substrates, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Expected Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | A classic, cost-effective system, but may be inefficient for challenging 2-pyridyl substrates.[3] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Good | A common and reliable catalyst, but may still suffer from ligand exchange and deactivation.[3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Good to Excellent | Buchwald ligands like SPhos are highly effective at preventing catalyst inhibition by the pyridine nitrogen.[3][10] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent | Dppf is a robust ligand effective for a broad range of substrates.[3] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Synthesis
This protocol is a starting point and should be optimized for your specific setup and scale.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
(4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a condenser and magnetic stir bar, add 5-bromo-2-methoxypyridine, the boronic ester, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product.[3][12]
Visualized Workflows and Pathways
Caption: General synthetic pathway via Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low reaction yield.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Semantic Scholar. (2020). Angewandte Chemie.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025). Royal Society of Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Science Publishing.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- Negishi coupling. Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition.
- Negishi Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. (2011). Chemical Communications. Royal Society of Chemistry.
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Negishi cross-coupling reaction. (2020). YouTube.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. aspuru.substack.com [aspuru.substack.com]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine from crude reaction mixture
Welcome to the technical support center for the purification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound from crude reaction mixtures. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound, offering causative explanations and actionable solutions.
Problem 1: Poor Separation During Column Chromatography
Question: I'm performing column chromatography on my crude this compound, but I'm getting poor separation of my product from impurities, resulting in broad peaks and significant fraction overlap. What's going wrong?
Answer: Poor separation in column chromatography is a frequent issue, often stemming from several factors related to the stationary phase, mobile phase, and sample preparation. Pyridine-based compounds, in particular, can present challenges due to their basicity and potential for strong interactions with silica gel.[1]
Possible Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent might be too high, causing all compounds to elute too quickly, or too low, leading to excessive retention and band broadening.
-
Solution: Methodically optimize your solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point for pyridine derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.[2] For highly fluorinated compounds, consider reverse-phase chromatography.[3][4]
-
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica gel bed will lead to channeling and inefficient separation.
-
Solution: Ensure a homogenous slurry of silica gel in the initial eluent and pack the column carefully, allowing it to settle without air pockets. Gently layer sand on top of the silica to prevent disturbance upon solvent addition.
-
-
Sample Application: Applying the sample in a large volume of strong solvent will cause the initial band to be too wide.
-
Solution: Dissolve the crude mixture in a minimal amount of a non-polar solvent or the eluent itself. Alternatively, "dry loading" can be effective: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
Problem 2: Product Oiling Out or Failing to Crystallize
Question: I've isolated my fractions containing this compound, but upon solvent evaporation, it forms an oil instead of a solid. My attempts at crystallization have also been unsuccessful. What steps can I take?
Answer: The inability of a compound to crystallize is often due to the presence of impurities that inhibit lattice formation or because the compound is not sufficiently supersaturated in the chosen solvent system.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice.
-
Solution: The product may require further purification. Consider re-chromatographing the material with a shallower solvent gradient or employing a different purification technique like preparative HPLC.[3]
-
-
Incorrect Crystallization Solvent: The solubility of your compound in the chosen solvent may be too high or too low.
-
Solution: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For pyridine derivatives, common crystallization solvents include ethyl acetate/hexane, dichloromethane/petroleum ether, or ethanol/water mixtures.[5]
-
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form.
-
Solution: Slowly evaporate the solvent from the solution. If crystals still do not form, try cooling the solution slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation. Seeding the solution with a tiny crystal of the pure compound, if available, is also a highly effective method.
-
Problem 3: Difficulty Removing Suzuki Coupling Byproducts
Question: My synthesis of this compound involved a Suzuki coupling. I'm having trouble removing palladium catalyst residues and boronic acid-related impurities. How can I effectively remove these?
Answer: Suzuki-Miyaura cross-coupling reactions are powerful but can introduce specific types of impurities that require targeted removal strategies.[6] Common byproducts include homocoupled products, dehalogenated starting materials, and residual palladium catalyst.[6][7][8]
Troubleshooting Suzuki-Related Impurities:
| Impurity Type | Removal Strategy |
| Palladium Residues | Filtration: Pass the reaction mixture through a pad of Celite® or silica gel after the reaction is complete. Charcoal Treatment: Stir the crude product solution with activated charcoal for a short period, then filter. Specialized Scavengers: Use commercially available palladium scavengers. |
| Boronic Acid/Boronate Esters | Aqueous Wash: Perform an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted boronic acid.[9] Extraction: Boronic acids and their byproducts are often more polar than the desired product and can be removed by liquid-liquid extraction.[10] |
| Homocoupled Products | Chromatography: These byproducts often have different polarities from the desired product and can typically be separated by column chromatography. Careful optimization of the eluent is key. |
| Dehalogenated Starting Material | Chromatography: Similar to homocoupled products, these can usually be separated by column chromatography. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile will largely depend on the synthetic route. If a Suzuki coupling is used, common impurities include unreacted starting materials (e.g., a bromo- or iodopyridine and the boronic acid), homocoupled products from both coupling partners, dehalogenated starting materials, and residual palladium catalyst.[6][7] If the trifluoromethyl group is introduced via a fluorination reaction, incompletely fluorinated intermediates may be present.[11][12]
Q2: What is a general protocol for the extractive workup of a reaction mixture containing this compound?
A2: A standard extractive workup can effectively remove many inorganic salts and water-soluble impurities.
Experimental Protocol: General Extractive Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, dioxane), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove some polar impurities.[10]
-
Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Separate the organic layer and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Q3: Can I use an acidic wash to remove the basic pyridine product from the organic layer?
A3: While it is a common technique to remove basic impurities by washing with a dilute acid (e.g., 1M HCl), you should be cautious when your target compound is a pyridine derivative.[13] An acidic wash will protonate the pyridine nitrogen, forming a salt that will partition into the aqueous layer along with the impurities you are trying to remove. This method is only suitable if your desired product is not basic or if you intend to recover it from the aqueous layer by subsequent basification and extraction.
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and all solvents in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fluorinated Compounds: Be aware that some fluorinated organic compounds can have toxicological properties. Consult the Safety Data Sheet (SDS) for the compound and any reagents used.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
III. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
IV. References
-
Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
"Pyridine: Synthesis, Swiss-ADME and Applications." (2024). IJNRD. Retrieved January 20, 2026, from
-
Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010). Google Patents. Retrieved January 20, 2026, from
-
Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. (2025). Journal of Medical, Chemical and Biomedical Engineering. Retrieved January 20, 2026, from
-
What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. Retrieved January 20, 2026, from
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 20, 2026, from
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 20, 2026, from
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 20, 2026, from
-
2-Fluoro-5-(4-fluorophenyl)pyridine. (n.d.). PMC - NIH. Retrieved January 20, 2026, from
-
Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 20, 2026, from
-
3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from
-
Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved January 20, 2026, from
-
Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI. Retrieved January 20, 2026, from
-
[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. (n.d.). NIH. Retrieved January 20, 2026, from
-
Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). Reddit. Retrieved January 20, 2026, from
-
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Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'. (1972). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from
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This compound. (n.d.). CymitQuimica. Retrieved January 20, 2026, from
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The crystal structure of 2,2-difluoro-4-(trifluoromethyl)-2,5-dihydro-[10][14][15]dioxaborinino[5,4-c]chromen-3-ium-2-uide, C11. (2017). Zeitschrift Für Kristallographie - New Crystal Structures. Retrieved January 20, 2026, from
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Technical Support Center: Palladium-Catalyzed Reactions of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common side reactions, troubleshoot experimental challenges, and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions. The electron-withdrawing nature of the trifluoromethyl group and the presence of a pyridine ring can influence the reactivity of the molecule, sometimes leading to undesirable side reactions.[1] This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in palladium-catalyzed couplings with this substrate?
A1: The primary side reactions encountered are:
-
Hydrodehalogenation: Replacement of a halogen atom (if present as a leaving group on a coupling partner) with a hydrogen atom.[2][3][4][5]
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid or ester coupling partner, replacing it with a C-H bond, which is a common issue with heteroarylboronic acids.[6][7]
-
Homocoupling: The dimerization of the starting materials (e.g., two molecules of the boronic acid coupling partner reacting together).
-
Catalyst Decomposition: Formation of inactive palladium black, which reduces the concentration of the active catalyst.[8][9]
-
C-H Activation/Functionalization: At elevated temperatures, palladium can catalyze the functionalization of C-H bonds, potentially leading to undesired regioisomers or oligomerization, especially given the pyridine moiety which can act as a directing group.[10][11][12][13][14]
Q2: Why is hydrodehalogenation a frequent issue, and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl halides.[15] The mechanism can involve β-hydride elimination from a palladium-alkyl intermediate or reaction with a palladium-hydride species generated in situ.[15][16] The presence of water or other protic sources can exacerbate this issue.[2][17]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[17]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which can promote reductive elimination over competing pathways.[18]
-
Base Selection: Use a non-hydroxide base like CsF, K₃PO₄, or an organic base to minimize the presence of water.[19]
-
Hydrogen Source Control: Avoid solvents that can act as hydrogen donors, such as isopropanol, especially at high temperatures.[4]
Q3: My Suzuki-Miyaura reaction is sluggish and gives low yields. What should I check first?
A3: Low conversion in Suzuki-Miyaura couplings can stem from several factors. A systematic troubleshooting approach is crucial.[17]
-
Catalyst Activity: Ensure your palladium source and ligand are of high quality. Consider using a pre-formed catalyst to avoid issues with in situ catalyst formation.[20]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid partner. Impurities can act as catalyst poisons.[17]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[17] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen).
-
Reaction Parameters:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] A careful temperature screen is advisable.
-
Solvent: The choice of solvent is critical for solubility and reaction kinetics. Common choices include toluene, dioxane, and DMF.[8]
-
Base: The base is crucial for the transmetalation step.[21][22] K₃PO₄ is often effective, and in some cases, a small amount of water is necessary for it to function, though this can increase hydrodehalogenation risk.[8]
-
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.
Problem 1: Significant Formation of the Protodeborylated Byproduct
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the boronic acid coupling partner with the boronic acid group replaced by a hydrogen atom.
-
Low yield of the desired cross-coupled product.
Causality: Protodeborylation is often promoted by acidic or aqueous conditions and is a known issue for heteroarylboronic acids.[6][7] The stability of the boronic acid itself can also be a factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeborylation.
Problem 2: Catalyst Decomposition (Palladium Black Formation)
Symptoms:
-
The reaction mixture turns from a homogeneous solution to a black suspension.
-
The reaction stalls before completion.
Causality: The formation of palladium black is the agglomeration of Pd(0) species into an inactive form. This is often caused by ligand dissociation from the palladium center.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst decomposition.
Problem 3: Unidentified Side Products from C-H Activation
Symptoms:
-
Multiple unexpected products are observed by MS, potentially with masses corresponding to dimerization or reaction with the solvent.
-
NMR shows complex aromatic signals.
Causality: The pyridine nitrogen can act as a directing group, facilitating ortho-C-H activation of either the pyridine ring or the trifluoromethylphenyl ring, especially at high temperatures.[10][11][12][13][14]
Mitigation Strategies:
-
Lower Temperature: This is the most effective way to reduce C-H activation, which typically has a higher activation energy than the desired cross-coupling.
-
Ligand Modification: Use ligands that favor the desired catalytic cycle. Highly hindered ligands can sometimes block access to C-H bonds.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of subsequent byproducts.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a robust starting point for coupling this compound with an arylboronic acid.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other suitable biarylphosphine ligand) (2.2-4.4 mol%)
-
K₃PO₄ (anhydrous, powdered) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Ar or N₂)
Procedure:
-
To a Schlenk flask that has been dried and filled with an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a screen from 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Impact of Ligand and Base on a Model Reaction
Reaction: Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Product (%) | Hydrodehalogenation (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 | 15 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | 60 | 10 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (3) | Toluene | 100 | 92 | <2 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4.4) | CsF (3) | Dioxane | 100 | 88 | <3 |
Yields are determined by ¹H NMR using an internal standard and are representative. Actual results may vary.
Conclusion
Successfully navigating the side reactions in palladium-catalyzed couplings of this compound requires a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully selecting ligands, bases, and reaction conditions, and by maintaining a rigorously inert and anhydrous environment, researchers can significantly minimize unwanted byproducts and achieve high yields of the desired products. This guide serves as a foundational resource to empower scientists to overcome these synthetic challenges.
References
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Milstein, D., & Stille, J. K. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and vinyl halides. Mechanistic and synthetic aspects. Journal of the American Chemical Society, 101(17), 4992-4998. ([Link])
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Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. ([Link])
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Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. ([Link])
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Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Non-conventional methodologies for transition metal catalysed carbon–carbon coupling: a critical review. Part 1: The Heck reaction. Tetrahedron, 58(15), 3047-3074. ([Link])
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. ([Link]<4176::AID-ANIE4176>3.0.CO;2-U)
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
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Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ([Link])
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. ([Link])
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RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ([Link])
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Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ([Link])
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PMC - NIH. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. ([Link])
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Wikipedia. (n.d.). Suzuki reaction. ([Link])
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Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])
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University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. ([Link])
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NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ([Link])
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. ([Link])
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. ([Link])
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ([Link])
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
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Wikipedia. (n.d.). Cross-coupling reaction. ([Link])
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PMC - NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ([Link])
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ACS Publications. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. ([Link])
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])
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D-Carbonize. (n.d.). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. ([Link])
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ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ([Link])
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Request PDF. (n.d.). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ([Link])
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PMC - NIH. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. ([Link])
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ([Link])
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ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ([Link])
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PMC - NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ([Link])
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PMC - NIH. (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. ([Link])
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ResearchGate. (n.d.). Scheme 2 Idealised alkoxycarbonyl mechanism for the alkoxycarbonylation of alkenes. ([Link])
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Overcoming poor solubility of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine in organic solvents
Technical Support Center: 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Welcome to the technical support guide for this compound (herein referred to as FTPM). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound in common organic solvents. This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to help you overcome these hurdles and advance your research.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My FTPM compound is practically insoluble in standard organic solvents like Methanol, Ethanol, and Acetonitrile at room temperature. What is my first step?
Answer: Your initial step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. The goal is to find a solvent that can dissolve the compound, even if it requires heating. This process is foundational for all subsequent formulation strategies.
The poor solubility of FTPM can be attributed to its rigid, planar structure, the presence of the electron-withdrawing trifluoromethyl group, and strong crystal lattice energy. Overcoming this requires disrupting the intermolecular forces holding the crystal together.
Workflow: Systematic Approach to Solubility Challenges
The following workflow provides a logical progression from basic screening to advanced formulation strategies.
Caption: Process flow for creating an ASD via solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What structural features of FTPM contribute to its poor solubility? FTPM possesses a relatively flat, rigid biphenyl-pyridine core structure, which promotes efficient packing in a crystal lattice. The trifluoromethyl (-CF3) and fluoro (-F) groups are highly non-polar and increase the molecule's lipophilicity, leading to poor solubility in polar solvents. Strong intermolecular interactions within the crystal lattice require a significant amount of energy to disrupt, resulting in low solubility in many common organic solvents.
Q2: Which class of polymers is generally most effective for formulating FTPM into an ASD? Polymers like polyvinylpyrrolidone (PVP) and its copolymer derivatives (e.g., copovidone) are often excellent starting points. They are hydrophilic and can form hydrogen bonds with drug molecules, which helps to prevent recrystallization. [1]For compounds that may be sensitive to pH, enteric polymers like HPMC-AS are also a strong choice as they provide stability and can offer pH-triggered release. [1]A screening of several polymers is always recommended. [2][3] Q3: Besides ASD, are there other advanced techniques I should consider? Yes. If ASD formulation is not feasible or sufficient, you can explore:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate. [4][5]This is particularly useful for compounds classified under BCS Class II (low solubility, high permeability). [6]* Lipid-Based Formulations: For highly lipophilic compounds, formulating FTPM in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. [5]These formulations form micro- or nano-emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.
Q4: What safety precautions are necessary when working with these solvents and techniques? Always work in a well-ventilated fume hood, especially when using volatile organic solvents like Dichloromethane (DCM) and Toluene. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. When heating solvents, never heat a closed system and use a water bath or heating mantle with stirring to prevent bumping. Consult the Safety Data Sheet (SDS) for each solvent and for FTPM before beginning any experiment.
References
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Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
ResearchGate. Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]
-
PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]
-
Queen's University Belfast. Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Slideshare. Cosolvency. [Link]
-
Research Journal of Pharmacy and Technology. Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. [Link]
-
Pharmanostra. Pharmaceutical particle size reduction techniques. [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
Pharmanostra. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]
-
Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]
-
PMC - PubMed Central. Nanosizing of drugs: Effect on dissolution rate. [Link]
-
PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
British Journal of Pharmacy. Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. [Link]
-
NIH. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
-
SciSpace. (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine (2022). [Link]
-
Juniper Publishers. Micronization Technique for Solubility Enhancement. [Link]
-
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-
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-
Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. [Link]
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-
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Technical Support Center: Optimization of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. The synthesis of this biaryl compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] Success in this synthesis is highly dependent on the careful optimization of key reaction parameters, primarily reaction time and temperature. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My initial attempt at the Suzuki coupling to synthesize this compound resulted in a very low yield. What are the most critical factors to re-evaluate?
Low yield is a common issue stemming from several potential sources. The Suzuki-Miyaura reaction is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Each step is sensitive to the reaction conditions.
-
Catalyst System (Palladium Source and Ligand): The combination of the palladium precatalyst and the phosphine ligand is paramount. The electrophile, likely 5-bromo-2-methoxypyridine or 1-bromo-4-fluoro-3-(trifluoromethyl)benzene, possesses electron-withdrawing groups that can facilitate oxidative addition. However, steric hindrance and electronic factors necessitate a well-chosen ligand. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the crucial reductive elimination steps.[2] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low yield, consider switching to a more robust, modern catalyst system.[2]
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[2] The strength and solubility of the base can dramatically affect the reaction rate. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often more effective due to its higher solubility in organic solvents, but a screening of different bases is recommended.
-
Solvent and Moisture Control: Suzuki couplings are often sensitive to the solvent system. A mixture of an organic solvent (like dioxane, THF, or DMF) with a small amount of water is typically required.[3] However, all reagents and the solvent should be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (Nitrogen or Argon).[4]
-
Temperature and Time: These parameters are intrinsically linked. Insufficient temperature or time will lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause degradation of starting materials, product, or the catalyst, and promote side reactions.[4][5] A systematic optimization is essential (see Q3 & Q4).
Q2: I'm observing several impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?
The formation of byproducts is a key challenge in optimizing Suzuki couplings. The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[3] This side reaction consumes your nucleophile and is often accelerated by elevated temperatures and the presence of water or acidic impurities. Using a stable boronic ester (e.g., a pinacol ester) or minimizing reaction time and temperature can mitigate this issue.
-
Homocoupling: This reaction results in a biaryl product formed from the coupling of two molecules of the boronic acid partner or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen or high catalyst loading. Thoroughly degassing the reaction mixture is crucial for prevention.[6]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is often caused by side reactions involving the palladium catalyst and a hydride source in the reaction mixture, such as a solvent or base.[3]
To minimize these side products, a careful optimization of reaction time and temperature is necessary. The goal is to find the conditions where the rate of the desired cross-coupling reaction is maximized relative to the rates of these degradation pathways.
Q3: How should I approach the optimization of the reaction temperature?
Temperature directly influences the reaction kinetics. Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions.
A recommended approach is to perform a parallel screen of small-scale reactions at various temperatures while keeping other parameters (reagent stoichiometry, catalyst loading, concentration) constant.
Example Temperature Screening Protocol:
-
Set up 4-5 identical reactions in parallel vials under an inert atmosphere.
-
Run each reaction at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Allow the reactions to proceed for a fixed, reasonable time (e.g., 4 hours).
-
Quench all reactions simultaneously and analyze the crude reaction mixtures by HPLC or GC-MS.
-
Compare the product-to-starting material ratio and the impurity profile for each temperature. The optimal temperature will provide the highest conversion to the desired product with the lowest formation of byproducts.
Q4: What is the most effective method for determining the optimal reaction time?
The optimal reaction time is the point at which the concentration of the desired product is maximized, before it begins to degrade or significant byproducts accumulate. This is best determined by conducting a time-course study at the optimal temperature you identified previously.
Reaction Monitoring Protocol:
-
Set up a single, larger-scale reaction at the predetermined optimal temperature.
-
At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot (e.g., by diluting with a suitable solvent) to stop the reaction.
-
Analyze each quenched aliquot by an appropriate analytical method like TLC, HPLC, or NMR spectroscopy.[7][8][9]
-
Plot the concentration of the product and key starting materials versus time. The optimal reaction time is the point where the product concentration plateaus. Extending the reaction beyond this point often leads to an increase in impurities without a corresponding increase in product yield.[5]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting materials remain) | 1. Insufficient reaction time or temperature. 2. Inactive catalyst or insufficient loading. 3. Ineffective base. | 1. Increase temperature modestly or extend reaction time based on time-course data.[4] 2. Use a fresh, high-quality catalyst/ligand. Consider a more active palladacycle precatalyst.[2] 3. Screen alternative bases like Cs₂CO₃ or K₃PO₄.[2] |
| Significant Homocoupling Byproduct | 1. Oxygen present in the reaction mixture. 2. Suboptimal temperature. | 1. Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas (Ar or N₂). 2. Lower the reaction temperature; homocoupling can be more prevalent at higher temperatures. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Excessive reaction time or temperature. 3. Presence of acidic impurities. | 1. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[10] 2. Reduce reaction time and/or temperature. 3. Ensure reagents and solvents are pure and non-acidic. |
| Product Degradation Observed | 1. Excessive reaction temperature. 2. Prolonged reaction time after completion. | 1. Lower the reaction temperature.[4] 2. Monitor the reaction and work it up as soon as the starting material is consumed and product formation has plateaued. |
Data Presentation & Visualization
Table 1: Hypothetical Optimization Results
The following table illustrates a potential outcome from a temperature and time optimization study. The goal is to identify the conditions that maximize the yield of the desired product while minimizing key impurities.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Homocoupling (%) |
| 1 | 80 | 2 | 65 | 60 | 2 |
| 2 | 80 | 4 | 95 | 88 | 4 |
| 3 | 80 | 8 | >99 | 85 | 8 |
| 4 | 90 | 2 | 92 | 89 | 5 |
| 5 | 90 | 4 | >99 | 91 | 7 |
| 6 | 90 | 8 | >99 | 82 | 12 |
| 7 | 100 | 2 | >99 | 84 | 11 |
| 8 | 100 | 4 | >99 | 75 | 18 |
Based on this hypothetical data, the optimal conditions would be 90°C for 4 hours (Entry 5), as it provides the highest product yield before significant byproduct formation and potential degradation occur.
Diagram 1: Experimental Workflow for Optimization
This diagram illustrates the logical process for troubleshooting and optimizing the synthesis reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. azom.com [azom.com]
- 9. vapourtec.com [vapourtec.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating Challenges in the Synthesis and Application of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine: A Technical Support Guide
Welcome to the technical support center for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges presented by this electronically complex molecule. Our aim is to equip you with the knowledge to anticipate potential hurdles, diagnose failed reactions, and confidently advance your research.
Introduction: Understanding the Molecule
This compound is a highly functionalized biaryl scaffold of significant interest in medicinal chemistry. Its structure combines several key features that influence its reactivity:
-
An Electron-Rich Pyridine Ring: The 2-methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring.
-
An Electron-Deficient Phenyl Ring: The presence of both a fluorine atom and a trifluoromethyl group makes the phenyl ring electron-poor. The trifluoromethyl group, in particular, is a strong electron-withdrawing group known for its high metabolic stability.
-
Multiple Cross-Coupling Handles: The molecule can be synthesized via cross-coupling reactions, and the resulting biaryl structure can be further functionalized.
These features, while offering great synthetic potential, also present a unique set of challenges. This guide will provide a structured approach to troubleshooting common issues encountered during the synthesis and subsequent reactions of this compound.
I. General Handling and Storage
Proper handling and storage are crucial to ensure the integrity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). This minimizes degradation due to moisture and atmospheric oxygen.
Q2: Is this compound sensitive to light or air?
A2: While specific stability data for this exact compound is not widely published, related fluorinated and trifluoromethylated aromatic compounds can be sensitive to light and air over extended periods. To ensure reproducibility of your experiments, it is best practice to handle the compound under inert conditions and store it protected from light.
II. Troubleshooting the Synthesis: Suzuki-Miyaura Coupling
A common and logical route to synthesize this compound is through a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-methoxypyridine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid.
Caption: Key components for the Suzuki-Miyaura synthesis.
Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the likely causes?
A3: Low yields in this specific Suzuki coupling can stem from several factors related to the electronic nature of the coupling partners.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The active Pd(0) species may not be forming efficiently or may be decomposing. | Use a fresh, high-quality palladium catalyst. Consider air- and moisture-stable pre-catalysts like Pd(dppf)Cl2. Ensure rigorous degassing of solvents to prevent catalyst oxidation. |
| Suboptimal Ligand | The electron-deficient nature of the boronic acid and the presence of the pyridine nitrogen can challenge standard ligands. | For electron-deficient aryl halides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often beneficial. |
| Ineffective Base | The choice of base is critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition. | Screen a panel of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous systems. |
| Boronic Acid Degradation | Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydrides (boroxines). | Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester, which is often more stable. |
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-deficient boronic acids.
Caption: Troubleshooting workflow for homocoupling side reactions.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried flask, add 5-bromo-2-methoxypyridine (1.0 eq.), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Troubleshooting Subsequent Reactions
Once synthesized, this compound can be used in a variety of downstream reactions. Here, we focus on two common transformations: Buchwald-Hartwig amination of a related halo-pyridine and potential hydrolysis of the methoxy group.
Buchwald-Hartwig Amination
While our title compound is the product of a coupling, a common subsequent step in a medicinal chemistry campaign might involve a Buchwald-Hartwig amination on a related halo-pyridine precursor.
Q5: I am attempting a Buchwald-Hartwig amination on a related chloro- or bromo-pyridine and the reaction is failing. What should I consider?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.
| Parameter | Considerations for Trifluoromethylated Pyridines |
| Catalyst/Ligand | The electron-withdrawing nature of the substituents can make oxidative addition more facile. However, reductive elimination can be challenging. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the final C-N bond-forming step. |
| Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered. |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly degassed. |
Optimized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried flask.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and the ligand (e.g., XPhos, 0.02-0.10 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Solvent and Reaction: Add the remaining degassed solvent and heat the reaction to the desired temperature (typically 80-110 °C). Monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction and quench carefully with water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Hydrolysis of the Methoxy Group
Q6: Can the 2-methoxy group be hydrolyzed to the corresponding pyridone?
A6: Yes, the 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 2-pyridone. This is a known transformation for 2-alkoxypyridines.
Q7: Under what conditions is this hydrolysis likely to occur?
A7: Hydrolysis is most commonly observed under acidic conditions, particularly with strong acids like HBr or HCl at elevated temperatures. Certain Lewis acids can also promote this transformation. It is important to be mindful of this potential side reaction during deprotection steps or when running reactions in acidic media.
Q8: Can the trifluoromethyl group be hydrolyzed?
A8: The trifluoromethyl group is generally very stable to hydrolysis under a wide range of acidic and basic conditions. However, under very harsh conditions, facile hydrolysis of trifluoromethyl groups has been reported, though this is not a common occurrence in typical synthetic procedures.
IV. Purification and Characterization
Q9: What are the common challenges in purifying this compound?
A9: The primary challenge in purifying this compound is the removal of closely related impurities, particularly any unreacted starting materials or homocoupled byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Q10: What are the expected NMR signatures for this compound?
-
¹H NMR: Expect a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the pyridine and phenyl rings. The methoxy group will appear as a singlet around 3.9-4.1 ppm.
-
¹⁹F NMR: Two distinct signals are expected. One for the fluorine on the phenyl ring and another for the trifluoromethyl group. The CF₃ signal will typically appear as a singlet.
-
¹³C NMR: A full carbon spectrum will show signals for all carbon atoms, with the CF₃ carbon often appearing as a quartet due to coupling with the fluorine atoms.
It is highly recommended to perform a full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm the identity and purity of the synthesized compound.
V. Conclusion
This compound is a valuable building block with significant potential in drug discovery and materials science. Successful utilization of this compound requires a thorough understanding of its reactivity and potential for side reactions. This guide provides a framework for troubleshooting common issues and optimizing reaction conditions. By applying these principles, researchers can overcome synthetic challenges and efficiently incorporate this important scaffold into their target molecules.
References
- U.S. Patent 4,973,698A, "Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine," issued November 27, 1990.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 176-187 (2018).
- U.S. Patent 4,650,875A, "Preparation of (trifluoromethyl)pyridines," issued March 17, 1987.
- Chinese Patent CN102898358A, "Preparation method of fluoropyridine compounds," published January 30, 2013.
- Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'-deoxyuridine. Journal of Medicinal Chemistry, 15(6), 676-677 (1972).
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68 (2000).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485 (2023).
- Help needed with unreproducible Suzuki coupling. Reddit. (2023).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Buchwald-Hartwig Amin
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834 (2021).
- Buchwald–Hartwig amin
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. (2025).
- Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'. Journal of Medicinal Chemistry.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2139 (2023).
- [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 53(3), 187-194 (1998).
- 19 F NMR spectra (F ortho region) of the reaction mixture of Me 2 PhSiH...
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem. (2025).
- 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2070 (2012).
- Fluorine NMR. University of Rochester.
- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal, 13(2), 65-71 (2024).
- Supplementary Inform
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(11), 4488-4497 (2009).
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of the Korean Chemical Society, 57(3), 393-397 (2013).
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem. (2025).
- U.S. Patent 5,650,517A, "Process for the preparation of 2,3-difluoro-5-halopyridines," issued July 22, 1997.
- Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(2), 585-592 (2011).
- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(1), 108-118 (2022).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
- Chinese Patent CN101648904B, "Synthesis method of 2,3-difluoro-5-chloropyridine," published August 17, 2011.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Supporting Information for - The Royal Society of Chemistry.
- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Organic & Biomolecular Chemistry, 18(48), 9836-9842 (2020).
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Welcome to the technical support center for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this advanced heterocyclic building block. Our goal is to provide you with expert insights, actionable troubleshooting protocols, and a clear understanding of the mechanistic principles that govern its reactivity in common catalytic reactions.
The unique electronic architecture of this molecule—featuring an electron-rich 2-methoxypyridine ring coupled with a highly electron-deficient fluorinated phenyl moiety—presents both opportunities and challenges in catalyst selection and reaction optimization. This guide will help you navigate these complexities to achieve efficient and selective transformations.
Part 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses high-level questions about the substrate's behavior in transition metal-catalyzed reactions.
Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?
A: The primary challenges stem from a combination of electronic and structural factors:
-
Dichotomous Electronics: The molecule contains both an electron-donating group (the 2-methoxy substituent on the pyridine) and powerful electron-withdrawing groups (the -CF₃ and -F on the phenyl ring). This electronic push-pull can complicate catalyst selection, as different parts of the molecule favor different catalytic conditions.
-
Catalyst Inhibition: The pyridine nitrogen possesses a lone pair of electrons that can coordinate strongly to the palladium (or other metal) catalyst center. This can lead to the formation of stable, off-cycle complexes that inhibit or completely halt catalytic turnover.
-
C-H Bond Reactivity: The molecule has multiple C-H bonds with varying acidities and steric environments. Achieving high regioselectivity in C-H functionalization reactions requires careful tuning of the catalyst, ligand, and reaction conditions.
Q2: How do the trifluoromethyl and fluoro groups influence catalyst and ligand selection?
A: The electron-withdrawing nature of the -CF₃ and -F groups makes the phenyl ring electron-poor. In reactions where this ring participates in oxidative addition (e.g., if a halide were present on this ring), the process would generally be favorable.[1][2] However, when functionalizing this molecule via C-H activation, these groups significantly influence the acidity of adjacent C-H bonds, making them potential sites for metalation. For subsequent reductive elimination to form the product, bulky, electron-rich ligands are often required to promote this typically difficult step in the catalytic cycle.[3]
Q3: What is the best way to mitigate pyridine-induced catalyst inhibition?
A: The most effective strategy is to use sterically demanding ancillary ligands. Bulky phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos) or certain N-heterocyclic carbenes (NHCs), create a protective pocket around the metal center.[3] This steric shield physically hinders the pyridine nitrogen from coordinating while still allowing the substrate to access the catalyst for the desired transformation. In some cases, using a pre-formed catalyst complex can also be beneficial.
Part 2: Troubleshooting Guide for Suzuki-Miyaura C-H Arylation
Direct C-H arylation is a powerful method for elaborating the core structure. This section troubleshoots a common scenario: coupling an arylboronic acid to a C-H bond of the substrate.
Issue 1: Low or No Product Conversion
This is the most common failure mode, often pointing to a fundamental problem in the catalytic cycle.
-
Potential Cause A: Inefficient C-H Activation.
-
Why it happens: The targeted C-H bond may not be sufficiently acidic or accessible for the catalyst to break. Palladium catalysts, while versatile, may require specific conditions for this step.
-
Recommended Actions:
-
Increase Temperature: C-H activation often has a high energy barrier. Increasing the reaction temperature (e.g., from 80 °C to 110-120 °C) can be effective.
-
Change the Ligand: Switch to ligands known to facilitate C-H activation, such as those with a large bite angle (e.g., Xantphos) or highly electron-donating, bulky ligands (e.g., RuPhos, SPhos).[4]
-
Add an Additive: Acetates (e.g., PivO⁻ from pivalic acid) or carbonates can act as proton shuttles, facilitating the concerted metalation-deprotonation (CMD) pathway.
-
-
-
Potential Cause B: Catalyst Deactivation.
-
Why it happens: Besides pyridine inhibition, the catalyst can decompose at high temperatures or react with impurities. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Recommended Actions:
-
Use a Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst (e.g., G3 or G4 palladacycles) to ensure a consistent concentration of the active Pd(0) species.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to boronic acid homocoupling and catalyst oxidation.[5]
-
Check Reagent Purity: Impurities in the boronic acid or solvent can poison the catalyst. Use high-purity reagents.
-
-
-
Potential Cause C: Failed Reductive Elimination.
-
Why it happens: The final step to form the C-C bond can be difficult, especially with sterically congested or electronically mismatched partners.
-
Recommended Actions:
-
Switch to a Bulkier Ligand: Extremely bulky ligands like SPhos or BrettPhos can accelerate reductive elimination by promoting a three-coordinate intermediate.[6]
-
Modify the Base: The choice of base can influence the rate of reductive elimination. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[2]
-
-
Troubleshooting Flowchart: Low Suzuki-Miyaura Yield
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura C-H arylation.
Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[7][8] When applying it to this substrate (likely via C-H activation or from a corresponding halide), specific issues can arise.
Issue 1: Low Yield of the Desired Aryl Amine
-
Potential Cause A: Incorrect Ligand Choice.
-
Why it happens: Buchwald-Hartwig amination is exceptionally sensitive to ligand structure. A ligand that works for Suzuki coupling may be ineffective for C-N coupling. The choice also depends heavily on the amine coupling partner (primary, secondary, amide, etc.).[6][7]
-
Recommended Actions:
-
Consult Ligand Guides: For primary amines, ligands like BrettPhos are often effective.[6] For general use with aryl halides, XPhos is a robust choice.[9] For heteroaryl substrates, Josiphos-type ligands can be superior.[7]
-
Screen a Ligand Kit: The most practical approach is to screen a panel of ligands from different classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) to identify the optimal choice empirically.
-
-
-
Potential Cause B: Incompatible Base.
-
Why it happens: Strong bases like NaOtBu or LHMDS are required to deprotonate the amine or the Pd-amine complex. However, these bases can also degrade sensitive functional groups on the substrate or amine coupling partner.
-
Recommended Actions:
-
Use a Weaker Base: If the substrate is sensitive, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be prepared to use higher temperatures or a more active catalyst system.
-
Consider a Soluble Organic Base: Recent studies have shown that soluble organic bases like DBU can be effective, especially when paired with specific ligands (e.g., Xantphos) or additives.[10] This can lead to milder, homogeneous reaction conditions.
-
-
Catalyst System Recommendations
The table below summarizes starting points for catalyst selection for various transformations involving the title compound.
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 100-120 |
| Buchwald-Hartwig (Primary Amine) | [Pd(cinnamyl)Cl]₂ | BrettPhos, RuPhos | LHMDS, NaOtBu | Toluene, THF | 80-110 |
| Buchwald-Hartwig (Secondary Amine) | Pd(OAc)₂ | XPhos, Josiphos (CyPF-tBu) | K₃PO₄, NaOtBu | 1,4-Dioxane | 100-110 |
| Direct C-H Fluorination | N/A (Reagent-based) | N/A | N/A | Acetonitrile, CH₂Cl₂ | 25-50 |
Part 4: Key Experimental Protocols & Mechanisms
Protocol: General Procedure for Palladium-Catalyzed C-H Arylation
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in the reaction solvent (e.g., 1,4-dioxane).
-
Add the appropriate volume of the catalyst solution to the reaction vial via syringe.
-
Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
Generalized Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Understanding this cycle is crucial for rational troubleshooting.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- Milstein, D., & Stille, J. K. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and vinyl halides. A general and convenient method for aryl-vinyl and aryl-aryl cross-coupling. Journal of the American Chemical Society. [Link not available in snippets]
- BenchChem. (2025).
- Wikipedia.
- Li, G. Y. (2002). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- Chemistry LibreTexts. (2023).
- Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science.
- Zhao, Z. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses.
- ACS GCI Pharmaceutical Roundtable. (2013).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020).
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Hevia, E., & Mulvey, R. E. (2018). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.
- Kashani, S. K., et al. (2022).
- Al-Masum, M., & Islam, M. (2012).
- Molander, G. A., & Biolatto, B. (2003).
- Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Welcome to the Technical Support Center for the purification of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for obtaining this compound with high purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. This guide addresses common challenges encountered during its purification and provides structured solutions based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Suzuki-Miyaura coupling?
A1: Given that a common synthetic route involves a Suzuki-Miyaura coupling between a boronic acid derivative of 2-methoxypyridine and a halo-aromatic partner, several types of impurities can be expected:
-
Homocoupling Products: Biphenyl-type impurities can form from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Dehalogenation Products: The starting aryl halide can be reduced, leading to the corresponding dehalogenated aromatic compound.[2]
-
Protodeboronation Products: The boronic acid can be protonated, resulting in the formation of 2-methoxypyridine.[1]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain.
-
Starting Materials: Unreacted 2-methoxypyridine boronic acid (or its ester) and the 4-fluoro-3-(trifluoromethyl)phenyl halide are common impurities.
-
Solvent and Base Residues: Residual solvents and the base used in the coupling reaction can also be present.
Q2: My purified compound shows peak tailing during HPLC analysis. What is the likely cause and how can I resolve it?
A2: Peak tailing for pyridine-containing compounds in reverse-phase HPLC is a frequent issue. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) can protonate the silanol groups, minimizing their interaction with your basic analyte.
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your compound.
-
Column Selection: Switching to a stationary phase with reduced silanol activity, such as an end-capped C18 column or a phenyl-hexyl column, can significantly improve peak shape. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[3][4]
Q3: I am having difficulty crystallizing the final product. What solvent systems should I try?
A3: For fluorinated aromatic compounds, a systematic approach to solvent selection is crucial. Consider the following solvent systems, starting with single solvents and progressing to binary mixtures:
-
Single Solvents: Hexanes, ethyl acetate, dichloromethane, methanol, ethanol, and isopropanol.
-
Binary Solvent Systems: A common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling. Common mixtures include ethyl acetate/hexanes and dichloromethane/hexanes. For fluorinated pyridyl compounds, recrystallization from acetic ether has been reported to be effective.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Incomplete Removal of Suzuki Coupling Byproducts by Column Chromatography
Symptoms:
-
Co-elution of impurities with the desired product.
-
Multiple spots observed on TLC analysis of collected fractions.
-
NMR analysis of the "purified" product shows signals corresponding to homocoupled or dehalogenated impurities.
Root Cause Analysis and Solutions:
The polarity of the target compound and potential byproducts can be very similar, making separation by standard silica gel chromatography challenging.
Workflow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography purification.
Detailed Protocols:
Protocol 1: Optimized Silica Gel Chromatography
-
TLC Analysis: Develop a TLC method using a solvent system where the desired product has an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate. The presence of aromatic rings and fluorine atoms in your compound and impurities means they will be visible under UV light (254 nm).[6][7]
-
Column Packing: Use a slurry packing method with silica gel in the initial, low-polarity solvent of your gradient to ensure a homogenous column bed.
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. This often provides better resolution than liquid loading.
-
Elution: Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding the more polar solvent (e.g., ethyl acetate). A shallow gradient is key to separating closely related impurities.
Table 1: Example Gradient Elution for Silica Gel Chromatography
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) |
| 1 | 100 | 0 | 2 |
| 2 | 98 | 2 | 5 |
| 3 | 95 | 5 | 5 |
| 4 | 90 | 10 | 5 |
| 5 | 80 | 20 | Until product elutes |
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the crystallized product is broad and lower than the literature value.
-
NMR or HPLC analysis shows the presence of minor impurities.
-
Oiling out occurs during the crystallization process.
Root Cause Analysis and Solutions:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should remain soluble at all temperatures.
Workflow for Optimizing Recrystallization:
Caption: A logical workflow for optimizing the recrystallization process.
Detailed Protocols:
Protocol 2: Binary Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For your compound, pairs like dichloromethane/hexanes or ethyl acetate/heptane are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. A combination of the following methods is recommended:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in a mixture. Use a UV lamp for visualization.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A C18 or a PFP column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.[3][4][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.
References
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
- Labster. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Chemistry Hall. (n.d.).
- Nawaz, H., et al. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025, August 6).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- HPLC method for purifying organic compounds. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Synthesis and Crystal Structure Studies on 3-(4-Fluorophenyl)-1,5-Bis(pyridyl). (2014, May 23). Scientific.net.
- What are the byproducts in a Suzuki reaction?. (2017, July 23). Chemistry Stack Exchange.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Preparation of (trifluoromethyl)pyridines. (n.d.).
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). PMC.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31). PMC.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. (2026, January 7).
- 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. (2026, January 3). PubChem.
- 5-Fluoro-2-(trifluoromethyl)pyridine synthesis. (n.d.). ChemicalBook.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020, January 29).
- Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investig
- Wikipedia. (n.d.). Phenol.
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- 2. Yoneda Labs [yonedalabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystal Structure Studies on 3-(4-Fluorophenyl)-1,5-Bis(pyridyl)-1,5-Pentanedione | Scientific.Net [scientific.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Handling and storage best practices for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Technical Support Center: 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, storage, and troubleshooting for this fluorinated pyridine derivative. Our goal is to empower you with the technical knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Compound Properties & Safety Overview
Before handling, it is crucial to be familiar with the properties and potential hazards of the compound. The trifluoromethyl group and fluorination can significantly influence the molecule's reactivity, solubility, and biological activity.[1]
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 1375069-20-7 | [2] |
| Molecular Formula | C₁₃H₉F₄NO | [2] |
| Molecular Weight | 271.21 g/mol | [2] |
| Appearance | Solid (typical) | Assumed |
| InChI Key | FHIODCIAGGZQPW-UHFFFAOYSA-N | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
Disclaimer: The following hazard information is based on data for structurally similar fluorinated and trifluoromethylated aromatic compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete information.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed. | Acute Toxicity, Oral | Wear protective gloves, lab coat, and safety glasses with side shields or goggles.[3][4][5] |
| Causes skin irritation. | Skin Corrosion/Irritation, Cat. 2 | Use in a well-ventilated area, preferably a chemical fume hood.[3][4][6][7] |
| Causes serious eye irritation. | Eye Damage/Irritation, Cat. 2 | Do not eat, drink, or smoke in the handling area.[3][4][8] |
| May cause respiratory irritation. | STOT SE, Cat. 3 | Wash hands thoroughly after handling.[3][4][5] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the storage and use of this compound in a research setting.
Storage and Stability
Q1: How should I store this compound upon receipt to ensure its long-term stability?
A: Proper storage is critical to prevent degradation. Upon receipt, we recommend the following:
-
Temperature: Store the container tightly closed in a cool, dry, and well-ventilated place.[3][4][7][9] For long-term stability, storage at 2-8°C is recommended, as is common for similar complex organic molecules.[10]
-
Atmosphere: The pyridine nitrogen can be weakly basic and the molecule could be susceptible to hydrolysis or oxidation over time. For maximum shelf-life, store under an inert atmosphere (e.g., Argon or Nitrogen) and with a desiccant to minimize exposure to moisture and air.
-
Light: Store protected from light to prevent potential photodegradation.
Q2: I have had this compound for over a year. How can I check if it is still viable for my experiments?
A: While the compound is expected to be stable under proper storage, long-term storage can lead to degradation. If you observe any visual changes (e.g., color change from white/off-white to yellow/brown, clumping of the solid) or are getting inconsistent experimental results, we recommend re-qualifying the material. The most effective methods are:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of impurities or degradation products.
-
Structural Verification: Obtain a ¹H NMR or ¹⁹F NMR spectrum and compare it to the original certificate of analysis or literature data to confirm the structure has not changed.
Solution Preparation and Handling
Q3: What solvents are recommended for dissolving this compound, and what is the best practice for preparing a stock solution?
A: The trifluoromethylphenyl group significantly increases the lipophilicity of the molecule.[1] Therefore, it will have poor solubility in water.[11]
-
Recommended Solvents: High-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, or Methanol are excellent choices for creating high-concentration stock solutions.
-
Best Practice: Follow the protocol below for preparing a stock solution. This ensures complete dissolution and minimizes the risk of precipitation, which can lead to inaccurate dosing in experiments.[12]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh: Accurately weigh the required amount of this compound (MW: 271.21) in a suitable vial. Example: 2.71 mg for 1 mL of a 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be used as a final step if necessary, but avoid excessive heat.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Q4: How stable are solutions of this compound? Should I subject my stock solutions to repeated freeze-thaw cycles?
A: Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation from solution. We strongly advise against this practice.
-
Causality: Each freeze-thaw cycle can introduce atmospheric moisture, leading to hydrolysis. Furthermore, as the solvent freezes, the concentration of the solute increases dramatically in the remaining liquid phase, which can force it out of solution, leading to the formation of micro-precipitates that may not easily redissolve.
-
Best Practice: After preparing your high-concentration stock solution, immediately aliquot it into single-use volumes in appropriate vials (e.g., low-binding polypropylene). Store these aliquots at -20°C or -80°C. When you need the compound for an experiment, retrieve a single aliquot and allow it to thaw completely and come to room temperature before opening. Discard any unused portion of the thawed aliquot.
Caption: Recommended workflow for stock solution preparation and use.
In-Experiment Troubleshooting
Q5: I am observing high variability and poor reproducibility in my cell-based assays. What are the likely causes related to this compound?
A: This is a frequent challenge when working with lipophilic small molecules.[12] The issue often traces back to the compound's behavior in aqueous assay media.
Caption: Decision tree for troubleshooting inconsistent assay results.
Q6: My chemical reaction using this compound as a starting material is resulting in low yields and multiple byproducts. What should I investigate?
A: Low yields in synthetic steps can often be traced back to reaction conditions and reagent compatibility.[12]
-
Purity of Starting Material: Ensure the purity of your compound. Impurities can interfere with the reaction.[12]
-
Moisture Control: Many coupling reactions and reactions involving organometallics require strictly anhydrous (dry) conditions. Pyridine derivatives can be hygroscopic. Ensure your solvents and glassware are dry and run the reaction under an inert atmosphere.
-
Incompatible Reagents: This compound may be incompatible with strong oxidizing agents and strong bases.[3] As a pyridine, the nitrogen atom is a weak base and can be protonated by strong acids, which may affect its reactivity.[11]
-
Temperature Control: Ensure the reaction temperature is carefully maintained as specified in your protocol. Deviations can lead to the formation of byproducts.[12]
Section 3: References
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine SAFETY DATA SHEET. (n.d.). AstaTech. Retrieved January 20, 2026, from
-
Addressing inconsistent results in 5-Fluoro-2-methoxypyrimidin-4(3H)-one experiments. (n.d.). BenchChem. Retrieved January 20, 2026, from
-
3-Fluoro-4-methoxypyridine SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved January 20, 2026, from
-
Hydrofluoric acid pyridine SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved January 20, 2026, from
-
2,3-Dichloro-5-trifluoromethylpyridine SAFETY DATA SHEET. (2015). Acros Organics. Retrieved January 20, 2026, from
-
2-methoxy-3-(trifluoromethyl)pyridine SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 20, 2026, from
-
Phenyl Trifluoromethyl Sulfoxide SAFETY DATA SHEET. (2018). TCI Chemicals. Retrieved January 20, 2026, from
-
5-Fluoro-3-hydroxy-2-methoxypyridine Safety Data Sheet. (2025). ChemicalBook. Retrieved January 20, 2026, from
-
This compound. (n.d.). CymitQuimica. Retrieved January 20, 2026, from
-
3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. (n.d.). CAMEO Chemicals, NOAA. Retrieved January 20, 2026, from
-
5-Chloro-4-(difluoromethyl)-2-methoxypyridine. (n.d.). ChemScene. Retrieved January 20, 2026, from
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals (Basel). PMC. Retrieved January 20, 2026, from
Sources
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- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. chemicalbook.com [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometric fragmentation of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine , a compound of interest for its potential applications in medicinal chemistry. Drawing upon established principles of ion chemistry and comparative data from structurally related molecules, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar compounds.
Introduction to the Analyte and Mass Spectrometry Approach
The target molecule, this compound, possesses a unique combination of chemical moieties that are expected to dictate its fragmentation behavior. These include a substituted pyridine ring, a fluorinated aromatic system, and a trifluoromethyl group. Understanding how these features influence bond cleavages under energetic conditions is key to interpreting its mass spectrum.
This guide will focus on predicting the fragmentation patterns under two common ionization and fragmentation regimes: Electron Ionization (EI) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). While EI is a high-energy process that induces extensive fragmentation, CID of a protonated molecule from ESI provides a more controlled fragmentation that is often complementary.[1][2]
Predicted Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is a series of unimolecular reactions of an energized ion.[3][4] The stability of the resulting fragment ions and neutral losses are the primary driving forces for these reactions.[3]
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a molecular ion (M+•). For this compound, the molecular ion is expected at m/z 271. The subsequent fragmentation is predicted to proceed through several key pathways:
-
Alpha-Cleavage: The bond adjacent to a heteroatom or functional group is often prone to cleavage.[1][5] In this case, the bond between the pyridine ring and the phenyl ring can cleave. Additionally, cleavage of the methyl group from the methoxy substituent is a probable event.
-
Loss of Small Neutral Molecules: The loss of stable neutral molecules such as CO, HCN, and radicals like •CH3, •F, and •CF3 are common fragmentation pathways.[5]
-
Rearrangements: Fluorinated compounds are known to undergo rearrangements, which can lead to the formation of unexpected fragment ions.[6]
The following DOT script illustrates the predicted EI fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation
In ESI, the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the [M+H]+ ion at m/z 272. CID of this precursor ion will induce fragmentation. The fragmentation of protonated species often involves the loss of neutral molecules.
-
Loss of Methane: A likely fragmentation pathway for the protonated methoxypyridine moiety is the loss of a neutral methane molecule.
-
Loss of Formaldehyde: Another possibility is the loss of formaldehyde from the methoxy group.
-
Cleavage of the Inter-ring Bond: Similar to EI, the bond connecting the two aromatic rings can cleave, leading to characteristic fragment ions.
The following DOT script illustrates the predicted ESI-CID fragmentation pathways:
Caption: Predicted ESI-CID fragmentation of protonated this compound.
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation, we can compare it to a hypothetical isomer, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxypyridine . While the molecular weight is identical, the positions of the substituents are expected to influence the fragmentation pattern.
For instance, in the hypothetical isomer, the direct connection of the substituted phenyl ring to the 2-position of the pyridine might lead to a more facile cleavage of this bond due to the proximity to the nitrogen atom. This could result in a more abundant ion corresponding to the substituted phenyl cation.
Table 1: Predicted Major Fragment Ions and Their Origins
| m/z (EI) | m/z (ESI-CID) | Proposed Structure/Origin |
| 271 | 272 | Molecular Ion (M+•) / Protonated Molecule ([M+H]+) |
| 256 | 256 | Loss of •CH3 / Loss of CH4 |
| 242 | 242 | Loss of •CHO / Loss of CH2O |
| 202 | - | Loss of •CF3 |
| 145 | 146 | [4-Fluoro-3-(trifluoromethyl)phenyl]+• / [4-Fluoro-3-(trifluoromethyl)phenylH]+ |
| 127 | 128 | [2-methoxypyridine]+• / [2-methoxypyridineH]+ |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum.
Workflow:
Caption: Workflow for GC-EI-MS analysis.
-
Sample Preparation: Dissolve the compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
LC-ESI-MS/MS Analysis
Objective: To obtain the collision-induced dissociation mass spectrum of the protonated molecule.
Workflow:
Caption: Workflow for LC-ESI-MS/MS analysis.
-
Sample Preparation: Dissolve the compound in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1: Scan to confirm the [M+H]+ ion at m/z 272.
-
MS2 (Product Ion Scan): Select m/z 272 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Conclusion
This guide provides a predictive framework for the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of mass spectrometry and knowledge of the fragmentation of related chemical structures, we have proposed the most likely fragmentation pathways under both EI and ESI-CID conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This information is intended to be a valuable resource for scientists engaged in the structural elucidation of novel compounds in the field of drug development and chemical research.
References
- Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Chinese Mass Spectrometry Society.
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry.
- Fragment
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry: Fragment
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Collision-induced dissoci
- Interpret
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is a sophisticated intermediate, characterized by its fluorinated aromatic structure, which is increasingly common in modern drug discovery. The presence of impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may alter the pharmacological and toxicological profile of the final drug product[1]. Therefore, the selection and validation of appropriate analytical techniques for purity assessment are of paramount importance.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most suitable approach for their needs.
Physicochemical Properties and Method Selection Rationale
The molecular structure of this compound (Molecular Weight: 271.21 g/mol ) dictates the analytical strategy. Key features include:
-
Aromatic Rings (Pyridine and Phenyl): Strong UV absorbance, making HPLC with UV detection a viable option.
-
Fluorine and Trifluoromethyl Groups: These electron-withdrawing groups impart unique polarity and may offer special selectivity on fluorinated HPLC stationary phases.[2][3] They also produce characteristic isotopic patterns and fragmentation in mass spectrometry.
-
Polarity and Volatility: The compound is a moderately polar, likely solid, organic molecule. Its volatility is expected to be low, which is a critical factor in choosing between HPLC and GC. HPLC is well-suited for non-volatile and thermally labile compounds, whereas GC requires the analyte to be volatile and thermally stable.[4][5]
This initial assessment suggests that HPLC is a universally applicable technique, while the suitability of GC-MS depends on the compound's thermal stability and ability to be volatilized without degradation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility
HPLC is often the premier method for purity and assay determination in pharmaceutical quality control due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][6][7] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Stationary Phase: While a standard C18 column is a workhorse for separating aromatic compounds[6][8], the presence of fluoro- and trifluoromethyl- groups makes a Pentafluorophenyl (PFP) phase an intelligent choice. PFP phases offer alternative selectivity to C18 by engaging in multiple interaction mechanisms, including hydrophobic, dipole-dipole, π-π, and charge transfer interactions, which can significantly enhance the resolution of halogenated isomers and related substances.[9][10][11]
-
Mobile Phase: A gradient of acetonitrile and water is chosen for its low UV cutoff and excellent solubilizing properties. The addition of 0.1% formic acid serves to protonate residual silanols on the stationary phase, improving peak shape, and to ensure the analyte is in a consistent ionic state, leading to reproducible retention times.
-
Detector: A Photodiode Array (PDA) detector is selected over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.
Experimental Workflow: HPLC Analysis
Caption: HPLC experimental workflow from sample preparation to data analysis.
Detailed HPLC Protocol
-
Instrumentation & Conditions:
-
System: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection at 254 nm, with a scan range of 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample similarly to the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Method Validation Principles:
-
The protocol must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for purpose.[12][13][14] This involves assessing specificity (no interference from impurities), linearity over a defined range, accuracy (percent recovery), precision (repeatability and intermediate precision), and defining the limits of detection (LOD) and quantitation (LOQ).[15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][18] For the target analyte, its primary utility would be to identify any volatile process impurities (e.g., residual solvents) or thermally stable, low molecular weight by-products. Its coupling with a mass spectrometer provides definitive structural information, which is a key advantage over UV detection.[4][19]
Causality Behind Experimental Choices
-
Applicability: The primary challenge is the compound's volatility. A high inlet temperature will be required to ensure complete and rapid vaporization. This carries the risk of thermal degradation, which must be evaluated during method development.
-
Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, VF-5ms) is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds based on their boiling points and polarity.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for identification. The fragmentation of the trifluoromethyl-phenyl moiety is expected to yield characteristic ions.[20][21]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Detailed GC-MS Protocol
-
Instrumentation & Conditions:
-
System: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, Temperature: 280 °C.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temp: 290 °C.
-
MS Ion Source Temp: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 500 amu.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 1 mg/mL.
-
-
Method Validation Principles:
-
As with HPLC, the method must be validated for its intended purpose, following ICH guidelines.[22] Key considerations for GC-MS include demonstrating that the analyte does not degrade in the hot inlet and that the method is specific for the target compound in the presence of any potential volatile impurities.
-
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit for purpose" for the specific analytical challenge.[13][17]
Method Performance Comparison
| Parameter | HPLC with PDA Detection | GC-MS | Rationale & Justification |
| Applicability | Excellent: Handles non-volatile and thermally labile compounds. | Conditional: Requires analyte to be volatile and thermally stable. Potential for on-column degradation. | HPLC is the more robust choice for the primary purity assay of a moderately large, functionalized molecule.[4][5] |
| Specificity | High: Achieved through chromatographic separation. PDA confirms peak purity. | Very High: Achieved by both chromatographic retention time and unique mass spectral fragmentation pattern. | GC-MS offers a higher degree of confidence in peak identity due to the specificity of the mass spectrum.[19] |
| Sensitivity (LOQ) | ~0.01 - 0.05% (area %) | ~0.001 - 0.01% (area %) | GC-MS, especially in SIM mode, can offer superior sensitivity for targeted trace impurities.[7] |
| Quantitation Precision | Excellent (%RSD < 1.5%) | Good (%RSD < 5%) | HPLC typically offers better injection precision and robustness for routine quantitative analysis.[15] |
| Analysis Time | ~22 minutes per sample | ~20 minutes per sample | Runtimes are comparable, but HPLC may require longer equilibration times. |
| Impurity Identification | Limited: Based on retention time relative to standards. | Excellent: Provides structural information from mass spectra for tentative identification of unknowns. | This is a major advantage of GC-MS for impurity profiling.[1] |
| Regulatory Acceptance | High: Gold standard for pharmaceutical purity and assay testing. | High: The preferred method for volatile impurities (e.g., residual solvents) per ICH Q3C. | Both are fully accepted by regulatory bodies like the FDA when properly validated.[23][24] |
Decision Logic: Choosing the Right Tool
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
- 19. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 20. researchgate.net [researchgate.net]
- 21. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 22. fda.gov [fda.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Routes of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic compounds is a critical endeavor. Among these, 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine stands as a key intermediate, its structural motifs appearing in a range of pharmacologically active agents. The efficient and scalable synthesis of this biaryl pyridine is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering insights into the causality behind experimental choices and providing supporting data for researchers, scientists, and drug development professionals.
The principal challenge in synthesizing this compound lies in the formation of the C-C bond between the pyridine and phenyl rings. Modern organic synthesis offers a powerful toolkit of cross-coupling reactions to achieve this transformation, with each method presenting its own set of advantages and limitations. This guide will focus on the four most prominent and industrially relevant methods: the Suzuki-Miyaura coupling, the Negishi coupling, the Stille coupling, and the Hiyama coupling.
Comparative Overview of Synthetic Routes
The choice of synthetic route is often a balance between yield, cost, scalability, safety, and the availability of starting materials. The following table provides a high-level comparison of the four main cross-coupling strategies for the synthesis of this compound.
| Reaction | Key Reactants | Typical Yields | Scalability | Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methoxypyridine + 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | Good to Excellent | High | Generally Good | Commercially available and stable boronic acids; mild reaction conditions; low toxicity of boron by-products. | Potential for side reactions like deboronation; catalyst poisoning by pyridine nitrogen. |
| Negishi Coupling | 5-Bromo-2-methoxypyridine + (4-Fluoro-3-(trifluoromethyl)phenyl)zinc halide | Good to Excellent | Moderate to High | Moderate | High reactivity of organozinc reagents; good functional group tolerance.[1] | Moisture and air sensitivity of organozinc reagents; requires inert atmosphere.[2] |
| Stille Coupling | 5-Bromo-2-methoxypyridine + (4-Fluoro-3-(trifluoromethyl)phenyl)stannane | Good to Excellent | Moderate | Lower | Air and moisture stable organostannanes; broad functional group tolerance. | Toxicity of organotin compounds and by-products; difficult purification. |
| Hiyama Coupling | 5-Bromo-2-methoxypyridine + (4-Fluoro-3-(trifluoromethyl)phenyl)silane | Good | Moderate | Good | Low toxicity of organosilanes; environmentally friendly.[3] | Requires an activating agent (e.g., fluoride); can be slower than other methods.[3] |
In-Depth Analysis of Synthetic Routes
Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C-C bonds in both academic and industrial settings.[4] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Mechanistic Considerations and Experimental Choices:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the product and regenerate the catalyst. For the synthesis of our target molecule, the choice of a robust catalyst and appropriate base is crucial. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. To mitigate this, bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity. A common and effective catalytic system for similar transformations involves Pd(PPh₃)₄ and K₃PO₄ as the base in a dioxane/water solvent mixture.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 5-Bromo-2-methoxypyridine, 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium phosphate (K₃PO₄), 1,4-Dioxane, and Water.
-
Procedure:
-
To a dry reaction flask, add 5-bromo-2-methoxypyridine (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Negishi Coupling: High Reactivity for Challenging Substrates
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[1] This heightened reactivity can be advantageous for coupling with less reactive aryl chlorides or for sterically hindered substrates.
Reaction Scheme:
Caption: General scheme for the Negishi coupling.
Mechanistic Considerations and Experimental Choices:
A key advantage of the Negishi coupling is its high functional group tolerance.[1] However, the primary drawback is the moisture and air sensitivity of organozinc reagents, necessitating strictly anhydrous and inert reaction conditions. The organozinc reagent is typically prepared in situ from the corresponding aryl halide.
Experimental Protocol: Negishi Coupling
-
Materials: 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene, n-Butyllithium, Zinc chloride (ZnCl₂), 5-Bromo-2-methoxypyridine, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of ZnCl₂ (1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 5-bromo-2-methoxypyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF under an inert atmosphere.
-
Add the freshly prepared organozinc reagent to this solution.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki-Miyaura coupling.
-
-
Stille Coupling: Stability at the Cost of Toxicity
The Stille coupling employs organostannanes, which are notable for their stability to air and moisture. This robustness simplifies handling compared to organozinc reagents.
Reaction Scheme:
Caption: General scheme for the Stille coupling.
Mechanistic Considerations and Experimental Choices:
The primary concern with the Stille coupling is the high toxicity of organotin compounds and their by-products. This necessitates careful handling and poses significant challenges for purification, often requiring specific workup procedures to remove tin residues. A common method involves washing the reaction mixture with an aqueous solution of potassium fluoride to precipitate insoluble tin fluorides.[6]
Experimental Protocol: Stille Coupling
-
Materials: 5-Bromo-2-methoxypyridine, Tributyl(4-fluoro-3-(trifluoromethyl)phenyl)stannane, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and anhydrous Toluene.
-
Procedure:
-
To a dry reaction flask, add 5-bromo-2-methoxypyridine (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene, followed by the organostannane (1.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress.
-
Upon completion, cool the mixture and perform a workup that includes a potassium fluoride wash to remove tin by-products.
-
Purify the product by column chromatography.
-
Hiyama Coupling: The Greener Alternative
The Hiyama coupling utilizes organosilanes, which are generally less toxic and more environmentally benign than organostannanes.
Reaction Scheme:
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Insights: Evaluating 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine Derivatives as Novel Anticancer Agents
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with high potency and selectivity remains a cornerstone of drug discovery. The 5-phenyl-2-methoxypyridine scaffold has emerged as a promising framework for the development of such agents, particularly as kinase inhibitors. This guide provides a comprehensive comparative analysis of the biological activity of derivatives of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, a core structure poised for therapeutic significance. We will delve into their potential as c-MET kinase inhibitors, compare their cytotoxic profiles against established anticancer agents, and provide detailed experimental protocols to ensure scientific rigor and reproducibility for researchers in oncology and medicinal chemistry.
The Rationale: Targeting the c-MET Signaling Pathway
The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades crucial for cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis, through overexpression, amplification, or mutation, is a known driver in a multitude of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1] This aberrant signaling is also implicated in the development of resistance to other targeted therapies, such as EGFR inhibitors.[2] Consequently, the development of potent and selective c-MET inhibitors is a high-priority objective in oncology research. The this compound scaffold, incorporating a trifluoromethyl group known to enhance metabolic stability and a fluorine atom for potential hydrogen bonding interactions within the kinase active site, presents a compelling starting point for the design of novel c-MET inhibitors.[3][4]
Comparative Analysis of Anticancer Activity
While specific data for a broad range of this compound derivatives is emerging, we can infer their potential by examining the activity of structurally related 5-aryl-2-methoxypyridine and trifluoromethyl-containing pyridine analogs. These compounds have demonstrated significant cytotoxic effects across various cancer cell lines.
In Vitro Cytotoxicity: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 5-aryl-2-methoxypyridine derivatives and established c-MET inhibitors against several cancer cell lines. This comparative data highlights the potential of the 5-phenyl-2-methoxypyridine scaffold in achieving potent anticancer effects.
| Compound/Drug | Target(s) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Additional Cell Line IC50 (µM) |
| Representative Pyridine Derivative 1 | c-MET (putative) | 23.1[5] | - | - | - |
| Representative Pyridine Derivative 2 | EGFR | 0.35[6] | - | 5.12[6] | MCF-7 (Breast): 3.24[6] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | Apoptosis Inducer | 3.22[7] | 2.71[7] | - | - |
| Crizotinib | ALK, ROS1, c-MET | ~1.0-5.0 | ~2.5 | ~5.0 | - |
| Cabozantinib | VEGFR, MET, AXL | ~0.03-0.1 | ~0.1-0.5 | ~1.0-5.0 | - |
| Capmatinib | c-MET | ~0.01-0.1 | ~0.1-1.0 | - | - |
Note: IC50 values for Crizotinib, Cabozantinib, and Capmatinib are approximate ranges compiled from various public sources for comparative purposes.
Elucidating the Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The primary mechanism by which this compound derivatives are hypothesized to exert their anticancer effects is through the direct inhibition of protein kinases, with a strong likelihood of targeting c-MET. Furthermore, the downstream consequence of kinase inhibition is often the induction of apoptosis, or programmed cell death.
c-MET Kinase Inhibition
The trifluoromethylphenyl and fluorophenyl moieties are common features in potent kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of the enzyme. The inhibitory activity of these compounds against c-MET can be quantified through in vitro kinase assays.
Induction of Apoptosis
Successful inhibition of critical survival pathways, such as those governed by c-MET, should lead to the activation of the apoptotic cascade. This can be monitored by observing changes in the expression levels of key apoptosis-related proteins. A hallmark of apoptosis is the cleavage and activation of caspases, such as caspase-3 and caspase-9, and alterations in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]
Experimental Workflows and Protocols
To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for synthesis and biological evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Crizotinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro c-MET Kinase Activity Assay
This protocol is based on a luminescent kinase assay format.[9][10]
-
Reagent Preparation: Prepare a 1x kinase assay buffer, a solution of recombinant human c-MET kinase, the substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.
-
Reaction Setup: In a white 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the c-MET kinase.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence signal using a microplate reader.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol provides a general framework for detecting changes in apoptosis-related proteins.[11][12][13]
-
Cell Lysis: Treat cancer cells with the test compound for a specified duration (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualization
The following diagram illustrates the simplified c-MET signaling pathway and the putative point of inhibition by the this compound derivatives.
Caption: Simplified c-MET signaling pathway and inhibition.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for significant anticancer activity, likely through the inhibition of the c-MET kinase pathway. The structural features of this scaffold are well-suited for potent and selective kinase inhibition. The comparative data presented herein, alongside established alternatives, underscores the therapeutic potential of this chemical series.
Future research should focus on the synthesis and biological evaluation of a broader library of these derivatives to establish a clear structure-activity relationship (SAR). Investigating their selectivity against a panel of other kinases will be crucial in determining their therapeutic window. Furthermore, in vivo studies in relevant xenograft models will be necessary to translate the promising in vitro findings into potential clinical applications. This guide provides a foundational framework for researchers to build upon in the exciting endeavor of developing novel and effective cancer therapeutics.
References
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Biopharma PEG. (2025, May 21). c-Met Therapies: Latest Advances & FDA Approvals. Retrieved from [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Ding, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 243, 114781.
- Finiuk, N., et al. (2021). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Pharmacologyonline, 1, 195-204.
- Gao, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612.
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro inhibitory activity of tested compounds against the human Lung.... Retrieved from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Said, M. F., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Scientific Reports, 11(1), 1-17.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.
- Yamamoto, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–169.
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A Comparative Guide to the Solid-State Characterization of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine Derivatives
Introduction: The Critical Role of Solid-State Analysis in Drug Development
In the landscape of modern drug discovery, the precise characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of successful formulation and therapeutic efficacy. For pyridine derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding their three-dimensional structure is paramount. This guide focuses on 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine and its derivatives, a scaffold with significant potential in medicinal chemistry. The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug molecule.[1]
The definitive method for elucidating the atomic arrangement within a crystalline solid is single-crystal X-ray crystallography. This technique provides unparalleled insight into molecular conformation, intermolecular interactions, and crystal packing, all of which influence critical physicochemical properties such as solubility, stability, and bioavailability.[2] However, obtaining single crystals of sufficient quality can be a significant bottleneck in the development pipeline. Consequently, a multi-faceted approach employing a suite of analytical techniques is often necessary for a comprehensive solid-state characterization.
This guide provides an in-depth comparison of X-ray crystallography with alternative and complementary techniques, including Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will delve into the experimental protocols, data interpretation, and the unique advantages each technique offers for researchers, scientists, and drug development professionals working with this compound derivatives and related compounds.
I. Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction remains the most powerful technique for the unambiguous determination of a molecule's crystal structure. The ability to visualize the precise atomic coordinates allows for a deep understanding of the structure-property relationships that govern a drug candidate's behavior.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating protocol for the X-ray crystallographic analysis of a 5-aryl-2-methoxypyridine derivative.
1. Synthesis and Purification: The initial and most critical step is the synthesis of the target compound with high purity. A representative synthesis of a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, involves a Suzuki coupling reaction between 5-bromo-2-fluoropyridine and 4-fluorophenylboronic acid using a palladium catalyst.[3] A similar approach can be envisioned for the title compound.
-
Reaction: To a solution of 5-bromo-2-methoxypyridine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., K₃PO₄).
-
Reflux: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to achieve >99% purity, as confirmed by HPLC and NMR spectroscopy.
2. Crystallization: The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of chloroform and methanol) to near saturation and allow the solvent to evaporate slowly at room temperature.[3]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
3. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data is collected on a diffractometer, such as a Bruker Kappa APEXII CCD, using monochromatic X-ray radiation (e.g., Mo Kα).[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[3]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the X-ray crystallography of small molecules.
II. Comparative Crystallographic Data of 5-Aryl-2-substituted-pyridine Derivatives
While the crystal structure of the title compound is not publicly available, we can gain valuable insights by comparing the crystallographic data of closely related derivatives. This comparison highlights how subtle changes in substitution can influence key structural parameters.
| Compound Name | 2-Fluoro-5-(4-fluorophenyl)pyridine[3] | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[4] |
| Molecular Formula | C₁₁H₇F₂N | C₁₂H₉BrFNO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 20.365(2) | 10.856(1) |
| b (Å) | 3.8303(3) | 9.185(1) |
| c (Å) | 11.4835(14) | 13.310(2) |
| β (°) | 90 | 98.77(1) |
| Volume (ų) | 895.74(16) | 1311.7(3) |
| Z | 4 | 4 |
| R-factor (R₁) | 0.030 | 0.026 |
| Dihedral Angle (°) | 37.93(5) | 51.39(5) |
Analysis of Comparative Data:
-
Crystal System and Space Group: The change in substituents from a fluorophenyl to a bromo-methoxyphenyl group leads to a change in the crystal system from orthorhombic to monoclinic. This indicates a different packing arrangement of the molecules in the solid state.
-
Dihedral Angle: The dihedral angle between the pyridine and phenyl rings is a critical conformational parameter. In 2-fluoro-5-(4-fluorophenyl)pyridine, this angle is 37.93(5)°.[3] For 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine, the angle increases to 51.39(5)°, likely due to the steric bulk of the methoxy group at the 2-position of the phenyl ring.[4] This demonstrates how substituent changes directly impact molecular conformation.
-
Intermolecular Interactions: The crystal packing of 2-fluoro-5-(4-fluorophenyl)pyridine is primarily governed by van der Waals forces.[3] More complex substitution patterns, as seen in other pyridine derivatives, can introduce hydrogen bonding and other specific interactions that dictate the supramolecular architecture.
III. Alternative and Complementary Solid-State Characterization Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, it is not always feasible. The following techniques offer valuable, often complementary, data for the solid-state characterization of this compound derivatives.
A. Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool in pharmaceutical development for phase identification, polymorphism screening, and determination of crystallinity.[2] Unlike single-crystal XRD, PXRD can be performed on polycrystalline powders.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. A flat, smooth surface is crucial for high-quality data.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase. This pattern can be compared to databases or patterns from known polymorphs to identify the solid form.
Comparison with Single-Crystal XRD:
-
Advantages of PXRD: Requires only a small amount of powder, is non-destructive, and is much faster than single-crystal XRD. It is the primary tool for routine quality control and polymorphism screening.[5]
-
Limitations of PXRD: While it can be used for structure solution in some cases, it generally does not provide the same level of atomic detail as single-crystal XRD.[5] Preferred orientation of crystallites can affect the relative intensities of the diffraction peaks.
B. Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for characterizing the solid forms of pharmaceuticals, including both crystalline and amorphous materials.[6] It provides information about the local chemical environment of each atom.
Experimental Protocol:
-
Sample Packing: The powdered sample is packed into a zirconia rotor.
-
Data Acquisition: The rotor is spun at a high speed (magic-angle spinning) in a strong magnetic field. Cross-polarization techniques are often used to enhance the signal of less abundant nuclei like ¹³C.[7]
-
Spectral Analysis: The resulting spectrum shows distinct peaks for atoms in different chemical environments. Polymorphs will typically exhibit different chemical shifts and peak multiplicities, allowing for their differentiation.
Comparison with X-ray Diffraction:
-
Advantages of ssNMR: Can analyze both crystalline and amorphous materials, provides information on molecular dynamics, and is highly sensitive to the local environment of atoms.[8][9]
-
Limitations of ssNMR: Less adept at determining long-range order and crystal packing compared to XRD. The resolution is generally lower than in solution-state NMR.
C. Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature.
Experimental Protocols:
-
DSC: A small amount of the sample is placed in a pan, and its temperature is increased at a constant rate. The difference in heat flow between the sample and a reference pan is measured. This reveals thermal events such as melting, crystallization, and glass transitions.[10][11]
-
TGA: The mass of a sample is continuously monitored as it is heated. This provides information on thermal stability, decomposition, and the presence of volatiles like water or solvent.[10][11]
Complementary Role to Diffraction:
-
DSC can identify and quantify different polymorphic forms by their distinct melting points and enthalpies of fusion.
-
TGA can determine the desolvation and decomposition temperatures, providing crucial information about the material's stability.[12]
Logical Relationship of Analytical Techniques
Caption: Interplay of techniques for solid-state characterization.
IV. Conclusion: An Integrated Approach for Comprehensive Characterization
The solid-state characterization of this compound derivatives, and indeed any pharmaceutical compound, is a multifaceted endeavor. While single-crystal X-ray crystallography stands as the definitive method for structure elucidation, a comprehensive understanding of a material's properties necessitates an integrated analytical approach.
Powder X-ray diffraction is essential for routine analysis, polymorphism screening, and quality control. Solid-state NMR offers invaluable insights into both crystalline and amorphous forms, providing atomic-level information on local structure and dynamics. Thermal analysis techniques like DSC and TGA are crucial for determining the thermal stability and phase transitions of the material.
By judiciously employing these techniques in a complementary fashion, researchers and drug development professionals can build a robust understanding of their API's solid-state behavior, mitigating risks in later stages of development and ultimately contributing to the creation of safer and more effective medicines.
V. References
-
Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
-
Elahi, F., Adeel, M., Tahir, M. N., Langer, P., & Ahmad, S. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2070. [Link]
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Nawaz, F., Adeel, M., Tahir, M. N., & Ahmad, S. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2654. [Link]
-
Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]
-
Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. [Link]
-
Rigaku. (2024, March 7). Powder X-ray Diffraction (XRD) for Pharmaceuticals. YouTube. [Link]
-
Torontech. (2023, October 22). DSC vs TGA: A Complete Guide to the Difference. [Link]
-
European Pharmaceutical Review. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. [Link]
-
Lab Manager. (2023, November 15). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Bhandary, B., et al. (2018). Crystal structure analysis of methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1178–1181. [Link]
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Elahi, F., Adeel, M., Tahir, M. N., Langer, P., & Ahmad, S. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Sci-Hub. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-[(4-methylphenyl)methoxy]pyridine. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methoxyphenyl)-2-methylpyridine. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve and differential scanning calorimetry (DSC) curve of DPPDS. [Link]
-
Bristol Myers Squibb. (2023, May 22). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). [Link]
-
ResearchGate. (n.d.). Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. [Link]
-
Munson, E. J. (2020). Solid-state NMR Spectroscopy in Pharmaceutical Sciences. ResearchGate. [Link]
-
Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. [Link]
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IUCr Journals. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl). [Link]
-
G. D'Auria, et al. (2021). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. MDPI. [Link]
-
YouTube. (2022, May 26). NMR of molecules large and small in biomedical research and drug design. [Link]
-
Groom, C. R., et al. (2022). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. [Link]
-
Fawcett, T., et al. (2020). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
-
New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. RSC Publishing. [Link]
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A Comparative Guide to 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine and Structurally Related Building Blocks in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the myriad of heterocyclic frameworks, the pyridine ring stands out as a prevalent motif in a vast number of approved therapeutic agents. The convergence of these two privileged elements—the pyridine core and fluorine substitution—has given rise to a class of building blocks with immense potential in the development of novel therapeutics across a spectrum of diseases, including oncology, neuroscience, and infectious diseases.[2][3]
This guide provides an in-depth comparative analysis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine , a key building block, with a selection of its structural analogs. We will explore the subtle yet significant impact of substituent modifications on the phenyl and pyridine rings, offering a rationale for experimental design and compound selection in early-stage drug discovery programs. Through a synthesis of literature-derived data and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to effectively leverage these powerful chemical tools.
The Core Scaffold: this compound
The title compound, this compound, presents a unique convergence of structural features that render it a highly attractive building block. The 2-methoxypyridine core provides a handle for further functionalization and influences the electronic properties of the pyridine ring. The 5-aryl substitution, introduced via robust cross-coupling methodologies, allows for the exploration of a diverse chemical space. The key to its utility, however, lies in the specific substitution pattern of the phenyl ring: a trifluoromethyl group at the 3-position and a fluorine atom at the 4-position.
The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the acidity of nearby protons and influence metabolic stability.[1] The adjacent fluorine atom further modulates the electronic landscape of the phenyl ring and can participate in crucial hydrogen bonding interactions with biological targets. This specific arrangement of substituents creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for a given biological target.
Structural Analogs for Comparative Analysis
To understand the structure-activity relationships (SAR) and the specific contributions of each substituent, we will compare the core scaffold with three judiciously chosen analogs. These analogs have been selected to systematically probe the effects of removing or altering the key fluorine-containing groups.
| Compound ID | Structure | Key Features for Comparison |
| 1 | This compound | Core scaffold with both trifluoromethyl and fluoro substituents. |
| 2 | 2-Methoxy-5-(3-(trifluoromethyl)phenyl)pyridine | Removal of the fluorine atom from the phenyl ring. |
| 3 | 5-(4-Fluorophenyl)-2-methoxypyridine | Removal of the trifluoromethyl group from the phenyl ring. |
| 4 | 2-Methoxy-5-phenylpyridine | Unsubstituted phenyl ring for baseline comparison. |
Comparative Physicochemical Properties
The subtle changes in molecular structure between the core scaffold and its analogs can lead to significant differences in their physicochemical properties. These properties, in turn, have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 1 | C13H9F4NO | 271.21 | 4.1 |
| 2 | C13H10F3NO | 253.22 | 3.8 |
| 3 | C12H10FNO | 203.21 | 3.1 |
| 4 | C12H11NO | 185.22 | 2.8 |
Note: LogP values are estimated using computational models and serve as a relative comparison.
The data in the table highlights the incremental increase in lipophilicity (LogP) with the addition of fluorine-containing substituents. The trifluoromethyl group, in particular, contributes significantly to this property. This modulation of lipophilicity is a critical consideration in drug design, as it influences membrane permeability, protein binding, and overall bioavailability.
Synthesis of 5-Aryl-2-methoxypyridine Scaffolds: A Practical Workflow
The synthesis of this compound and its analogs is readily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile methodology allows for the efficient formation of the C-C bond between the 2-methoxypyridine core and the substituted phenyl ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of 5-aryl-2-methoxypyridine derivatives.
Materials:
-
5-Bromo-2-methoxypyridine
-
Appropriate arylboronic acid (e.g., 4-Fluoro-3-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-methoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A degassed solvent is used to prevent the oxidation of the palladium(0) catalyst. The solvent system can also affect the solubility of the reagents and the reaction kinetics.
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Comparative Biological Activity: A Focus on Kinase Inhibition
While specific biological data for this compound is not extensively published, the broader class of 2-amino-4-(trifluoromethyl)pyridine derivatives has shown significant promise as anticancer agents, particularly as kinase inhibitors.[3] For the purpose of this guide, we will present a hypothetical comparative analysis based on the known structure-activity relationships of similar compounds targeting a generic kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
Self-Validating System:
-
Positive Control: A known inhibitor of the target kinase is included to validate the assay performance.
-
Negative Control: A vehicle control (DMSO) is used to determine the baseline kinase activity.
-
Z'-factor: This statistical parameter is calculated to assess the quality and robustness of the assay.
dot
Caption: In vitro kinase inhibition assay workflow.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on established principles of medicinal chemistry, we can predict the following SAR trends for our series of compounds against a hypothetical kinase target:
| Compound ID | Key Structural Features | Predicted Kinase Inhibition (IC50) | Rationale |
| 1 | 4-Fluoro, 3-CF3 | ++++ | The trifluoromethyl group can act as a hydrogen bond acceptor and enhance binding affinity. The fluorine atom can also participate in favorable interactions with the protein. |
| 2 | 3-CF3 | +++ | The trifluoromethyl group still provides a significant contribution to binding, but the absence of the 4-fluoro substituent may result in a loss of a key interaction. |
| 3 | 4-Fluoro | ++ | The fluorine atom may provide a moderate level of activity through specific interactions, but the absence of the bulky and electron-withdrawing trifluoromethyl group is likely to reduce overall potency. |
| 4 | Unsubstituted | + | The unsubstituted phenyl ring may exhibit some basal activity due to the core scaffold, but the lack of specific interacting groups is expected to result in significantly lower potency. |
Note: The predicted activity is represented on a qualitative scale from + (low) to ++++ (high).
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound and its structurally related analogs as valuable building blocks in drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups has a profound impact on the physicochemical properties and, consequently, the biological activity of these compounds. The provided experimental protocols for synthesis and biological evaluation offer a practical framework for researchers to explore the potential of this chemical space.
Future investigations should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the structure-activity relationships. This includes exploring different substitution patterns on both the phenyl and pyridine rings. Furthermore, the application of these building blocks in the synthesis of targeted libraries for screening against a diverse array of biological targets will undoubtedly lead to the discovery of novel therapeutic agents.
References
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Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
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3-Fluoro-5-(4-methoxyphenyl)-2-methylpyridine | C13H12FNO | CID. PubChem. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. PubMed. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]
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Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. [Link]
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(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
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Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
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Structural Elucidation of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine: A Comprehensive Guide to COSY and HSQC Analysis
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its function and advancing its development. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, complex substitution patterns and the potential for isomerism often demand more sophisticated techniques for definitive structural validation. This guide presents a detailed methodological framework for confirming the structure of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, a compound featuring two distinct and substituted aromatic rings.
We will demonstrate how two-dimensional (2D) NMR experiments—specifically, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—work in concert to create a self-validating dataset. This guide is designed for researchers and drug development professionals, offering not just a protocol, but a logical walkthrough of the data interpretation process, underscoring the causality behind each analytical step.
The Compound in Focus: this compound
The target molecule consists of a 2-methoxypyridine ring linked at the 5-position to a 4-fluoro-3-(trifluoromethyl)phenyl ring. This structure presents a clear analytical challenge: to unequivocally confirm the connectivity between the two rings and the precise placement of substituents on each.

Theoretical Principles: A Two-Pronged Approach with COSY and HSQC
COSY (Correlation Spectroscopy)
COSY is a homonuclear 2D NMR experiment that maps coupling interactions between protons, typically over two to three bonds (²JHH, ³JHH).[1][2] The resulting spectrum displays the 1D ¹H spectrum along both axes. Peaks appearing on the diagonal correspond to the standard 1D signals, while off-diagonal peaks, or "cross-peaks," are the key analytical points. A cross-peak at the coordinates (δA, δB) indicates that the proton resonating at chemical shift δA is scalar-coupled to the proton at δB, establishing direct evidence of proton proximity within the molecule's bonding framework.[3][4] This allows for the tracing of "spin systems"—unbroken chains of coupled protons—such as those found in aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a highly sensitive heteronuclear 2D NMR experiment used to identify direct, one-bond correlations between a proton and the heteronucleus it is attached to, most commonly ¹³C.[5][6][7] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot represents a C-H bond, directly linking a specific proton signal to a specific carbon signal.[8] Its high sensitivity arises from detecting the signal on the high-gamma ¹H nucleus.[7] For a molecule like our target compound, HSQC is indispensable for assigning the ¹³C spectrum, as it removes the ambiguity of relying solely on ¹³C chemical shift prediction models.[9][10]
Experimental Design and Rationale
The strategic application of COSY and HSQC provides a robust, two-layered validation system.
-
COSY Rationale: The primary goal is to establish the proton connectivity within the pyridine and phenyl rings independently. For the pyridine ring, we expect to trace the H-3 → H-4 → H-6 pathway. For the phenyl ring, we anticipate observing the coupling between H-5' and H-6'. This confirms the relative positions of the protons on each ring.
-
HSQC Rationale: Once the proton spin systems are established, HSQC serves as the definitive link between the ¹H and ¹³C chemical shifts. By correlating each assigned proton to its directly attached carbon, we can confidently assign the carbon skeleton and verify the substitution pattern. For instance, confirming that the proton at the 6-position of the pyridine ring correlates to a carbon with a chemical shift characteristic of being adjacent to a nitrogen atom provides strong evidence for our assignment.
This sequential analysis, where COSY builds the proton framework and HSQC maps it onto the carbon backbone, creates a self-consistent and irrefutable structural proof.
Detailed Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic molecules and its well-characterized residual solvent signals.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.[12]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 500 MHz NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans to determine chemical shifts, coupling constants, and integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum with 1024-2048 scans.
-
COSY (¹H-¹H): Use a gradient-selected COSY (gCOSY) sequence for cleaner spectra with reduced artifacts. Acquire 256-512 increments in the t1 dimension with 8-16 scans per increment.
-
HSQC (¹H-¹³C): Use a sensitivity-enhanced, gradient-selected HSQC sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant average to 145 Hz, which is typical for aromatic and aliphatic C-H bonds. Acquire 256-512 increments in the t1 dimension with 16-32 scans per increment.
Data Interpretation and Structural Validation
The following is a predictive walkthrough of the spectral analysis based on known substituent effects and coupling patterns.
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
First, the 1D spectra are analyzed to identify all unique proton and carbon signals.
-
¹H NMR: We expect to see 7 distinct proton signals: a singlet for the methoxy group (-OCH₃) and 6 signals from the two aromatic rings.[13] The pyridine ring protons (H-3, H-4, H-6) and the phenyl ring protons (H-2', H-5', H-6') will appear as doublets or multiplets due to spin-spin coupling.
-
¹³C NMR: We expect 12 distinct aromatic carbon signals plus one for the methoxy carbon and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to one-bond ¹JCF coupling. Carbons C-3', C-4', and C-2' will exhibit smaller couplings to the fluorine atoms.[14][15]
Step 2: Establishing Proton Connectivity with COSY
The COSY spectrum is used to piece together the proton framework. The diagram below illustrates the logical flow of COSY analysis.
By combining the COSY and HSQC data, we can populate a comprehensive assignment table. For example, we identify the proton at ~8.4 ppm as H-6 from COSY. In the HSQC, this proton signal will show a correlation to a carbon at ~145-150 ppm, which is a characteristic shift for a carbon atom adjacent to nitrogen in a pyridine ring. This confirms the C-6/H-6 assignment. This process is repeated for all protonated carbons.
Summary of Expected NMR Data and Correlations
The following table summarizes the anticipated assignments for this compound. Chemical shifts (δ) are estimates based on substituent effects.
| Atom No. | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | HSQC Correlation | COSY Correlation(s) |
| Pyridine Ring | |||||
| 2 | - | - | ~163 | No | No |
| 3 | ~7.1 | d | ~110 | H-3 | H-4 |
| 4 | ~7.8 | dd | ~140 | H-4 | H-3, H-6 |
| 5 | - | - | ~135 | No | No |
| 6 | ~8.4 | d | ~148 | H-6 | H-4 |
| Phenyl Ring | |||||
| 1' | - | - | ~138 | No | No |
| 2' | ~7.9 | d | ~128 | H-2' | H-6' (weak ⁴J) |
| 3' | - | - | ~125 (q) | No | No |
| 4' | - | - | ~160 (d) | No | No |
| 5' | ~7.3 | d | ~118 (d) | H-5' | H-6' |
| 6' | ~7.7 | dd | ~132 | H-6' | H-5' |
| Substituents | |||||
| -OCH₃ | ~4.0 | s | ~55 | H-OCH₃ | No |
| -CF₃ | - | - | ~123 (q) | No | No |
d = doublet, dd = doublet of doublets, s = singlet, q = quartet. Couplings to ¹⁹F are expected for relevant C and H atoms but are simplified here.
Conclusion
The structural validation of this compound serves as an exemplary case for the power of modern 2D NMR spectroscopy. By employing a logical, layered approach—first establishing proton-proton connectivities with COSY and then mapping these protons to their corresponding carbons with HSQC—we can eliminate structural ambiguities and produce an irrefutable assignment. This methodology provides a self-validating system of checks and balances, ensuring the high degree of certainty required in scientific research and drug development. The combination of these techniques represents a gold standard for the structural elucidation of complex organic molecules.
References
- Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved January 20, 2026.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 20, 2026.
- Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved January 20, 2026.
- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved January 20, 2026.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved January 20, 2026.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 20, 2026.
- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 20, 2026.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 20, 2026.
- Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved January 20, 2026.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 20, 2026.
- ResearchGate. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved January 20, 2026.
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). NMR Spectroscopy Basic Principles, Concepts, and Applications in Chemistry. Retrieved January 20, 2026.
- ResearchGate. (2025).
- The Journal of Physical Chemistry A. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved January 20, 2026.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 20, 2026.
- Supporting Information. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 20, 2026.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 20, 2026.
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A Researcher's Guide to Purity Standards and Reference Materials for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The purity of a molecule like 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine, a key building block in the synthesis of advanced pharmaceutical agents, directly influences reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy. This guide provides an in-depth technical comparison of purity standards and the landscape of reference materials for this specific fluorinated pyridine derivative.
As of early 2026, a dedicated, official pharmacopeial monograph for this compound does not exist in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). Consequently, no primary, certified reference standards from these bodies are available. This places the onus on the analytical scientist to establish a robust framework for quality control, drawing from international guidelines and data from analogous compounds.
This guide will navigate the principles of establishing purity standards based on the International Council for Harmonisation (ICH) guidelines, compare the utility of various analytical techniques, and use a structurally similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, as a case study to provide practical, data-driven insights.
The Bedrock of Quality: ICH Guidelines for Pharmaceutical Intermediates
In the absence of a specific monograph, the quality control of a pharmaceutical intermediate like this compound must be governed by the principles outlined in ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. This guideline emphasizes that the manufacturing steps for intermediates should adhere to GMP principles, ensuring a controlled production environment, validated processes, and thorough documentation of impurity control.
The logical workflow for establishing purity standards for a non-compendial intermediate is a multi-step process that involves characterization, impurity profiling, and the selection of appropriate analytical methods.
Caption: Workflow for establishing purity standards for a non-compendial intermediate.
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is critical for accurately assessing the purity of this compound. The key techniques, each with its own strengths and limitations, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity assessment and quantification of non-volatile impurities. | High precision and accuracy for quantification; versatile for a wide range of compounds. | May not separate all isomeric impurities; requires a chromophore for UV detection. |
| GC-MS | Detection and identification of volatile and semi-volatile impurities. | Excellent separation for isomers; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile impurities; potential for on-column degradation. |
| NMR (¹H, ¹⁹F, ¹³C) | Structural elucidation and confirmation of identity. | Provides unambiguous structural information; can quantify impurities without a specific reference standard (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. |
Case Study: Establishing Purity Standards Using an Analogous Compound
Given the lack of a dedicated reference standard for our target molecule, we can look to a structurally similar, commercially available compound to establish a practical analytical framework. 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) serves as an excellent analogue. It is available from various suppliers with stated purities (e.g., 97%), and analytical data for this compound can be found in the public domain.
Reference Material Comparison
| Reference Material Type | Description | Availability for Target Compound | Availability for Analogue |
| Primary Reference Standard | A highly characterized standard from a pharmacopeial body (e.g., USP, EP). | Not Available | Not Available |
| Secondary Reference Standard | A standard qualified against a primary standard. | Not Available | Available from some suppliers as a "Pharmaceutical Secondary Standard". |
| Commercial Grade Material | Material sold with a supplier-defined purity, often with a Certificate of Analysis. | Available | Widely Available |
A supplier's Certificate of Analysis (CoA) for a high-purity batch of an analogous compound is an invaluable resource. It typically provides the determined purity by a specified method (e.g., HPLC or GC) and confirms the material's identity via spectroscopic methods like NMR and Mass Spectrometry.
Experimental Protocols: Adaptable Methods for Purity Assessment
The following protocols, based on methods for analogous fluorinated pyridines, can be adapted and validated for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the main component and non-volatile impurities.
Instrumentation and Conditions (Adaptable):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference material (or a well-characterized in-house batch) in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the purity by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a calibration curve for more accurate quantification.
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is ideal for identifying volatile and semi-volatile impurities, including potential isomers.
Instrumentation and Conditions (Adaptable):
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow.
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Electron Ionization (EI) with a full scan range (e.g., 40-400 m/z).
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system.
-
Identification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The PubChem database contains GC-MS data for 2,3-Dichloro-5-(trifluoromethyl)pyridine which can serve as a reference for expected fragmentation.[1]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR is essential for confirming the structure of the main component and for identifying major impurities. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Interpretation:
-
¹H NMR: Will show the characteristic signals for the aromatic protons and the methoxy group.
-
¹⁹F NMR: Will show distinct signals for the -CF₃ and the aromatic -F groups, with characteristic couplings.
-
¹³C NMR: Will confirm the carbon backbone of the molecule.
-
The combination of these techniques provides a robust system for the comprehensive purity assessment of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
-
SIELC Technologies. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. [Link]
-
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-
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A Comparative Guide to Cross-Reactivity Studies of Compounds Synthesized from 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Introduction: The Promise and Challenge of a Privileged Scaffold
The 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine scaffold represents a promising starting point for the development of targeted therapeutics. The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The pyridine core is a common feature in numerous approved drugs, particularly kinase inhibitors. However, the very features that make a compound a potent binder to its intended target can also lead to interactions with unintended biomolecules. These "off-target" effects are a primary cause of toxicity and clinical trial failure.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity and selectivity of novel compounds derived from this core structure. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a multi-tiered, self-validating strategy for lead candidate selection. The objective is to build a robust selectivity profile that enables an informed assessment of a compound's therapeutic potential and potential liabilities.[5][6]
The Imperative of Early Selectivity Profiling
In modern drug discovery, assessing selectivity is not a late-stage validation step but a critical, early component of the hit-to-lead and lead optimization phases.[7] Up to 40% of drug candidates have historically failed due to toxicity, with off-target interactions being a significant contributor.[8] By identifying potential safety liabilities and off-target activities early, research teams can:
-
Mitigate Risk: Avoid costly failures in later preclinical and clinical stages.[3]
-
Guide Structure-Activity Relationship (SAR): Systematically modify the compound to reduce off-target binding while maintaining or improving on-target potency.[5]
-
Uncover New Therapeutic Opportunities: Occasionally, a potent off-target activity can be repurposed for a different indication (polypharmacology).
This guide outlines a four-tiered approach, beginning with a broad screen to identify potential interactions and progressively narrowing the focus to quantify and validate these effects in physiologically relevant systems.
Tier 1: Broad-Spectrum Off-Target Profiling
Causality: The initial step is designed to cast a wide, unbiased net. The goal is to rapidly identify potential off-target liabilities from hundreds of possibilities using high-throughput in vitro assays. This "fail fast, fail cheap" approach is essential for prioritizing compounds and resources effectively.[6][7] We screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Experimental Protocol: Large-Scale Kinase Panel Screen
Given the scaffold's resemblance to known kinase inhibitors, a comprehensive kinase panel is a logical starting point.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (e.g., Compound A, Compound B) in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the stock to create an intermediate concentration that, when added to the assay, results in a final concentration of 10 µM.
-
Kinase Reaction: The assay is typically performed in a 384-well plate format. For each kinase in the panel, a reaction mixture is prepared containing:
-
The specific kinase enzyme.
-
A suitable substrate (peptide or protein).
-
ATP, often at its Km concentration for that enzyme.
-
The test compound (at 10 µM).
-
Appropriate buffers and cofactors.
-
-
Controls:
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) to ensure the assay is sensitive to inhibition.
-
Negative Control: DMSO vehicle (e.g., 0.1%) to define 100% kinase activity.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The method of detection depends on the assay format. A common method is to measure the amount of ATP consumed using a luminescence-based assay (e.g., Promega's Kinase-Glo®). A decrease in luminescence relative to the DMSO control indicates kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Visualization: Tier 1 Experimental Workflow
Caption: High-throughput workflow for initial off-target screening.
Data Presentation: Tier 1 Kinase Panel Results
The following table shows hypothetical data for two compounds derived from the parent scaffold, screened against a representative kinase panel at 10 µM.
| Kinase Target | Primary Target Family | Compound A (% Inhibition) | Compound B (% Inhibition) |
| Target Kinase X | Tyrosine Kinase | 98% | 95% |
| Kinase A | Tyrosine Kinase | 12% | 8% |
| Kinase B | Serine/Threonine Kinase | 5% | 15% |
| Kinase C (Off-Target) | Serine/Threonine Kinase | 75% | 25% |
| Kinase D | Lipid Kinase | 2% | 3% |
| Kinase E (Off-Target) | Tyrosine Kinase | 68% | 81% |
| Kinase F | Atypical Kinase | 1% | 0% |
Interpretation: Both compounds are potent inhibitors of the intended Target Kinase X. However, Compound A shows significant off-target activity against Kinase C and Kinase E. Compound B also inhibits Kinase E but appears cleaner against Kinase C. These "hits" must be confirmed and quantified in Tier 2.
Tier 2: Potency Determination and Selectivity Scoring
Causality: A single-point screen is not enough; it may generate false positives or fail to differentiate between potent and weak interactions. Tier 2 aims to quantify the potency (IC50) of the compound against both the primary target and the off-target "hits" identified in Tier 1. This allows for a quantitative comparison and the calculation of a selectivity index.
Experimental Protocol: IC50 Determination via Dose-Response
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: The assay is performed as in Tier 1, but instead of a single concentration, the full dilution series is added to the reaction wells for the primary target and each identified off-target kinase (e.g., Kinase C and Kinase E).
-
Controls: Positive (e.g., Staurosporine) and negative (DMSO) controls are included on every plate.
-
Incubation & Detection: Same as Tier 1.
-
Data Analysis:
-
Convert the raw signal to percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model (non-linear regression) to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Data Presentation: Tier 2 Comparative Potency
| Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Target Kinase X (On-Target) | 15 | 25 |
| Kinase C (Off-Target) | 250 | >10,000 |
| Kinase E (Off-Target) | 450 | 600 |
Interpretation and Selectivity Index:
The selectivity of a compound can be expressed as a simple ratio. The Selectivity Index (SI) is calculated as: SI = IC50 (Off-Target) / IC50 (On-Target)
-
Compound A:
-
SI (vs Kinase C) = 250 / 15 = 16.7-fold
-
SI (vs Kinase E) = 450 / 15 = 30-fold
-
-
Compound B:
-
SI (vs Kinase C) = >10,000 / 25 = >400-fold
-
SI (vs Kinase E) = 600 / 25 = 24-fold
-
A higher SI value indicates greater selectivity. While Compound A is slightly more potent on the primary target, Compound B demonstrates a vastly superior selectivity profile, particularly with its lack of activity against Kinase C. The off-target activity against Kinase E is comparable for both.
Tier 3: Cellular Target Engagement and Functional Validation
Causality: Biochemical assays occur in an artificial environment. It is crucial to confirm that the observed off-target inhibition translates to a functional effect in a living cell.[9] Cellular assays account for factors like cell membrane permeability, intracellular ATP concentrations, and potential for efflux pumps, providing a more physiologically relevant measure of a compound's activity.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol assumes the off-target (Kinase E) phosphorylates a known downstream substrate (Substrate-P).
-
Cell Culture: Culture a cell line known to express Kinase E. Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of Compound A and Compound B for a set time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-Substrate-P).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensity using software like ImageJ. Calculate the cellular EC50 for the inhibition of substrate phosphorylation.
Visualization: Off-Target Signaling Pathway
Caption: Inhibition of an off-target kinase and its downstream signaling.
Tier 4: Safety Pharmacology and ADME-Tox Profiling
Causality: Certain off-targets are associated with known clinical adverse effects. Safety pharmacology panels screen compounds against a curated list of these targets to flag potential liabilities early.[10][11] This includes ion channels (like hERG, linked to cardiac arrhythmia), GPCRs (linked to various CNS and cardiovascular side effects), and cytochrome P450 (CYP) enzymes (linked to drug-drug interactions).[5][12][13]
Key Safety Pharmacology Assays
A lead candidate should be profiled against a standard safety panel. This typically includes:
-
hERG Channel Assay: Evaluates the potential for QT prolongation and cardiac arrhythmia using automated patch-clamp electrophysiology.[10]
-
CYP450 Inhibition Panel: Measures inhibition of the five major drug-metabolizing enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using fluorescent or LC-MS/MS-based methods.[5]
-
GPCR Panel: A binding assay screen against a panel of receptors known to be implicated in adverse drug reactions.
Data Presentation: Tier 4 Safety Liability Summary
| Assay Target | Compound A (IC50, µM) | Compound B (IC50, µM) | Liability Concern |
| hERG (Ion Channel) | 8.5 | > 30 | High Risk for A |
| CYP3A4 (Enzyme) | 12 | > 50 | Low Risk |
| Adrenergic α1 (GPCR) | > 30 | > 30 | No Concern |
| Dopamine D2 (GPCR) | > 30 | > 30 | No Concern |
Interpretation: Compound A shows potent inhibition of the hERG channel (IC50 < 10 µM), which is a significant red flag for potential cardiotoxicity. Compound B is clean in this panel, further strengthening its case as the superior lead candidate despite its slightly lower on-target potency.
Conclusion: Synthesizing a Holistic View for Lead Selection
The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development. This guide demonstrates a systematic, multi-tiered approach to building a detailed cross-reactivity profile for compounds derived from the this compound scaffold.
-
Compound A: More potent on-target but exhibits significant, confirmed off-target activity (Kinase C, Kinase E) and a critical safety liability (hERG inhibition). This compound would likely be de-prioritized or require substantial medicinal chemistry efforts to mitigate these issues.
-
Compound B: Slightly less potent on-target but possesses a much cleaner selectivity profile, with a >400-fold window against Kinase C and no immediate safety concerns in the panel shown. It represents a much more promising candidate to advance into further preclinical development.
By integrating broad profiling with quantitative biochemical, cellular, and safety assays, researchers can make data-driven decisions, reducing the risk of late-stage attrition and ultimately accelerating the delivery of safer, more effective medicines.
References
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
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IONTOGEL. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
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Schrödinger. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 11(3), 145-153. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(23), 3230-3238. Retrieved from [Link]
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Creative Biolabs. (n.d.). ADME in Toxicology: Ensuring Drug Safety & Efficacy. Retrieved from [Link]
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Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. Retrieved from [Link]
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ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1089-1110. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on analogous chemical structures, this compound is anticipated to be classified as a hazardous substance. The trifluoromethyl and fluorophenyl moieties can impart significant biological activity and potential toxicity.
Anticipated Hazard Profile: The primary hazards associated with similar fluorinated and trifluoromethylated pyridines are summarized below. These justify the stringent handling and disposal protocols that follow.
| Hazard Classification | Anticipated Effect | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Structurally similar compounds are classified as Category 4 Acute Oral Toxicity.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Pyridine derivatives with halogenated functional groups frequently exhibit irritant properties upon dermal contact.[3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation, a common characteristic of this chemical class.[2][4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or vapors may lead to irritation of the respiratory tract.[4][5] |
Immediate Safety & Handling Protocols
All handling and disposal operations must be conducted under the presumption that the compound is hazardous. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation or absorption.[7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][7] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | Shields skin and personal clothing from accidental spills and contamination.[7] |
| Respiratory Protection | Use only in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure.[9][10] |
Spill Management: In the event of a spill, evacuate the immediate area and prevent access.[1] For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Carefully collect the absorbed material and contaminated surfaces using non-sparking tools and place it into a designated hazardous waste container.[4][9] Decontaminate the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposition.[11][12] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[7][13]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[14] Never mix incompatible waste streams.
-
Solid Waste: Collect all solid waste contaminated with the compound. This includes residual powder, contaminated weigh boats, pipette tips, gloves, and bench paper.
-
Liquid Waste: Collect any solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes are typically collected separately.[13]
-
Empty Containers: The original container, even if "empty," will retain product residue and must be treated as hazardous waste.[4][15] Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol); collect the rinsate as hazardous liquid waste. After rinsing, deface the label and dispose of the container as solid waste, or as directed by your EHS office.[15]
Step 2: Container Selection and Labeling
Waste containers must be robust, compatible with the chemical, and properly labeled to comply with EPA and OSHA regulations.[14][16]
-
Container Integrity: Use containers that are in good condition, free of leaks, and have a secure, screw-top cap.[15][16] The container material must be compatible with the waste; for fluorinated organic compounds, high-density polyethylene (HDPE) is a suitable choice.[8]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" .[11][15][17] The label must also include:
-
The full, unambiguous chemical name: "this compound" and any other components in the waste. Do not use abbreviations.[15]
-
The approximate concentration and volume.
-
An indication of the associated hazards (e.g., "Irritant," "Toxic").[17]
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][16][17]
-
Location: The SAA must be under the direct control of laboratory personnel.[18]
-
Storage Practices: Keep waste containers tightly closed except when adding waste.[13][15][16] Segregate incompatible waste containers within the SAA, using secondary containment bins to prevent spills and mixing.[15]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[18]
Step 4: Final Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste management contractor.[7][9]
-
Schedule Pickup: Once a waste container is full, or within one year of the accumulation start date, arrange for its removal.[16]
-
Documentation: Ensure all required waste disposal documentation is completed accurately. These records are essential for regulatory compliance and track the waste from "cradle to grave."[11]
-
Disposal Method: The final disposal method will be determined by the licensed facility and typically involves high-temperature incineration for organic compounds like this one.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 20, 2026.
- Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 20, 2026.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved January 20, 2026.
- Navigating the Safe Disposal of 2-Amino-3-fluoroisonicotinic Acid: A Procedural Guide. (n.d.). Benchchem. Retrieved January 20, 2026.
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A Senior Application Scientist's Guide to Handling 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Hazard Assessment by Structural Analogy
The risk profile of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is inferred from the known hazards of its constituent chemical families.
-
Pyridine Core: Pyridine and its derivatives are often volatile and possess a strong, unpleasant odor.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1][2] Some pyridine compounds are also suspected of causing damage to the central nervous system, liver, and kidneys upon prolonged or repeated exposure.[3][4]
-
Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that enhances the metabolic stability and lipophilicity of a molecule.[5][6] While this imparts stability, compounds containing this moiety must be handled with care. Thermal decomposition of fluorinated organic compounds can release highly toxic gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[7][8]
-
Fluorinated Aromatic System: Aromatic compounds containing fluorine can cause skin and eye irritation.[9][10][11]
Given these considerations, this compound should be treated as a substance that is potentially harmful, an irritant to the skin and eyes, and toxic if ingested or inhaled.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a reliable barrier against accidental exposure. The following table outlines the minimum required equipment.
| Protection Type | Specific Recommendations | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A full-face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant risk of splashing. | Protects against splashes and potential vapors from the pyridine-based structure, which can cause serious eye irritation.[1][2][3][9][12] |
| Hand Protection | Butyl rubber or neoprene gloves are recommended for extended handling. If using nitrile gloves, double-gloving is advised, and gloves must be changed frequently and immediately upon any sign of contamination or degradation. | Pyridine and similar solvents can degrade common glove materials like latex and nitrile over time.[1][3] Butyl rubber offers superior resistance to many heterocyclic compounds. Always inspect gloves for damage before each use. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For procedures with a high risk of splashing, a chemically impervious apron should be worn over the lab coat. | Provides a barrier against skin contact and protects personal clothing from contamination.[2][3] |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | The pyridine moiety suggests potential volatility and respiratory toxicity.[1][4] A fume hood is the primary engineering control to prevent inhalation exposure.[1][13] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for minimizing risk. This protocol is designed to be a self-validating system, ensuring safety at each stage of handling.
Step 1: Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). The sash should be kept at the lowest possible height during all operations.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3][7]
-
Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable liners to contain any minor spills.
Step 2: Chemical Handling (Weighing and Transfer)
-
PPE Donning: Before handling the primary container, don all required PPE as specified in the table above.
-
Container Handling: Keep the container tightly closed when not in use to minimize the release of vapors.[1][14]
-
Aliquotting: If the compound is a solid, use spark-proof tools for transfer.[15] If it is a liquid, use a calibrated pipette or syringe. Perform all transfers slowly and carefully to avoid generating aerosols or splashes.
Step 3: Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][9] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][9]
-
Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[11][13] Place the contaminated material into a sealed, labeled hazardous waste container.
Decontamination and Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including disposable liners, gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified waste disposal contractor.[2] Do not pour any amount down the drain or mix it with general laboratory trash.[2][15]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.
Visualized Safe Handling Workflow
The following diagram outlines the complete, logical workflow for safely managing this compound in a laboratory setting.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Safety Data Sheet. (2023, February 1). Pyridine. Available at: [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
